molecular formula C21H26N2OS2 B15597901 Mesoridazine-d3

Mesoridazine-d3

カタログ番号: B15597901
分子量: 389.6 g/mol
InChIキー: SLVMESMUVMCQIY-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesoridazine-d3 is a useful research compound. Its molecular formula is C21H26N2OS2 and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H26N2OS2

分子量

389.6 g/mol

IUPAC名

2-methylsulfinyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3

InChIキー

SLVMESMUVMCQIY-FIBGUPNXSA-N

製品の起源

United States

Foundational & Exploratory

Mesoridazine-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Mesoridazine-d3, a deuterated analog of the phenothiazine (B1677639) antipsychotic, Mesoridazine (B118732). Primarily utilized as an internal standard in bioanalytical applications, this compound is indispensable for the accurate quantification of Mesoridazine in complex biological matrices. This document details the chemical properties, synthesis, and mechanism of action of Mesoridazine, with a focus on its deuterated form. It includes extensive quantitative data on receptor binding affinities and pharmacokinetic parameters, presented in structured tables for clarity. Furthermore, detailed experimental protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of key experimental workflows and the primary signaling pathways of Mesoridazine's target receptors, the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antipsychotic drugs and their analysis.

Introduction

Mesoridazine is a phenothiazine class antipsychotic and an active metabolite of thioridazine.[1] It has been used in the treatment of schizophrenia due to its antagonist activity at dopamine and serotonin receptors.[1][2] However, it was withdrawn from the United States market due to concerns about cardiac side effects, specifically QT prolongation.[1]

This compound is a stable, isotopically labeled version of Mesoridazine where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the unlabeled compound. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays. The use of deuterated internal standards is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, leading to more accurate and precise results.

Chemical and Physical Properties

This compound is chemically analogous to Mesoridazine, with the key difference being the presence of three deuterium atoms.

PropertyMesoridazineThis compound
Chemical Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine10-[2-(1-methyl-d3-piperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Molecular Formula C₂₁H₂₆N₂OS₂C₂₁H₂₃D₃N₂OS₂
Molecular Weight 386.57 g/mol 389.59 g/mol
Appearance Pale Pink Solid[3]Not specified, expected to be similar to Mesoridazine
Melting Point 128-131 °C[3]Not specified, expected to be similar to Mesoridazine

Mechanism of Action and Pharmacology

Mesoridazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2] As a phenothiazine antipsychotic, it shares pharmacological properties with other drugs in its class, including antiadrenergic, and weak muscarinic anticholinergic effects.[1]

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, nM) of Mesoridazine for various central nervous system receptors. Lower Ki values indicate a higher binding affinity.

ReceptorKi (nM)
Dopamine D₂< 3 (for potent stereoisomers)[4]
Dopamine D₃Moderate affinity (for potent stereoisomers)[4]
Serotonin 5-HT₂ₐModerate affinity (for potent stereoisomers)[4]
Serotonin 5-HT₁ₐNo significant affinity[4]
Serotonin 5-HT₂CNo significant affinity[4]
Dopamine D₁No significant affinity[4]
Pharmacokinetics
ParameterValue
Absorption Well absorbed from the gastrointestinal tract.[5]
Protein Binding 4%[1]
Metabolism Primarily hepatic, metabolized by CYP2D6 to form mesoridazine from thioridazine.[1]
Elimination Half-life 24 to 48 hours[1]
Excretion Biliary and renal.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms at a stable position within the molecule. A common strategy is to use a deuterated precursor during the synthesis of the piperidine (B6355638) ring. For example, using methyl-d3 iodide in the final step of methylation of the piperidine nitrogen would yield this compound.

Bioanalytical Method using this compound as an Internal Standard

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mesoridazine in human plasma, using this compound as an internal standard.

4.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.2. Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

4.2.3. Tandem Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
MesoridazineQ1: 387.2 m/z -> Q3: 126.1 m/z
This compoundQ1: 390.2 m/z -> Q3: 129.1 m/z
Collision Energy Optimized for each transition
Declustering Potential Optimized for each transition
Source Temperature 500°C

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is Add this compound (Internal Standard) sample->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Ratio of Analyte to IS) lcms->data

Bioanalytical Workflow for Mesoridazine Quantification

Signaling Pathways

Mesoridazine's primary mechanism of action involves the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the general signaling pathways associated with these receptors and the inhibitory effect of Mesoridazine.

D2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Mesoridazine Mesoridazine Mesoridazine->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects (e.g., Gene Expression) PKA->downstream

Mesoridazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway

HT2A_signaling cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates Serotonin Serotonin Serotonin->HT2AR Mesoridazine Mesoridazine Mesoridazine->HT2AR PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC downstream Downstream Effects PKC->downstream

Mesoridazine's Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

This compound is a critical tool for the accurate and precise quantification of Mesoridazine in biological samples. Its use as an internal standard in LC-MS/MS methods is essential for reliable pharmacokinetic and toxicokinetic studies, which are fundamental in drug development and clinical research. This guide has provided a comprehensive overview of the properties, use, and analysis of this compound, along with relevant pharmacological data for its unlabeled counterpart. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers in the field of antipsychotic drug analysis and development.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732), a phenothiazine-class antipsychotic agent, is a principal active metabolite of thioridazine.[1][2] It has been utilized in the management of schizophrenia.[2] The deuterated analog, Mesoridazine-d3, in which three hydrogen atoms on the N-methyl group of the piperidine (B6355638) side chain are replaced by deuterium (B1214612), serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS).[3] The introduction of deuterium atoms provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological matrices. This technical guide outlines a plausible synthesis and manufacturing process for this compound, based on established synthetic routes for mesoridazine and other deuterated phenothiazines.

Chemical Properties and Structure

PropertyValue
Chemical Name 10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine[4]
Molecular Formula C21H23D3N2OS2[4]
Molecular Weight 389.59 g/mol [4]
CAS Number (Unlabeled) 5588-33-0[4]

Overall Synthesis Workflow

The synthesis of this compound can be conceptually divided into two primary stages: the preparation of the phenothiazine (B1677639) core, 2-methylsulfonylphenothiazine, and the synthesis of the deuterated side chain, 2-(2-chloroethyl)-1-(methyl-d3)piperidine. These two key intermediates are then coupled to yield the final product.

Mesoridazine_d3_Synthesis_Workflow cluster_0 Phenothiazine Core Synthesis cluster_1 Deuterated Side Chain Synthesis 2-Methylthiophenothiazine 2-Methylthiophenothiazine 10-acetyl-2-methylthiophenothiazine 10-acetyl-2-methylthiophenothiazine 2-Methylthiophenothiazine->10-acetyl-2-methylthiophenothiazine Acetylation 2-methylsulfonylphenothiazine 2-methylsulfonylphenothiazine 10-acetyl-2-methylthiophenothiazine->2-methylsulfonylphenothiazine Oxidation & Deprotection This compound This compound 2-methylsulfonylphenothiazine->this compound Coupling 2-(Piperidin-2-yl)ethanol 2-(Piperidin-2-yl)ethanol 2-(1-(Methyl-d3)piperidin-2-yl)ethanol 2-(1-(Methyl-d3)piperidin-2-yl)ethanol 2-(Piperidin-2-yl)ethanol->2-(1-(Methyl-d3)piperidin-2-yl)ethanol N-Deuteromethylation 2-(2-Chloroethyl)-1-(methyl-d3)piperidine 2-(2-Chloroethyl)-1-(methyl-d3)piperidine 2-(1-(Methyl-d3)piperidin-2-yl)ethanol->2-(2-Chloroethyl)-1-(methyl-d3)piperidine Chlorination 2-(2-Chloroethyl)-1-(methyl-d3)piperidine->this compound Coupling

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Methylsulfonylphenothiazine (Phenothiazine Core)

This synthesis follows a patented method for the non-deuterated parent compound.[2]

Step 1a: Acetylation of 2-Methylthiophenothiazine

  • Reaction: 2-Methylthiophenothiazine is reacted with acetic anhydride (B1165640) to protect the nitrogen atom of the phenothiazine ring.

  • Protocol:

    • To a solution of 2-Methylthiophenothiazine in a suitable solvent (e.g., toluene), add acetic anhydride.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude 10-acetyl-2-methylthiophenothiazine can be purified by recrystallization.

Step 1b: Oxidation and Deprotection

  • Reaction: The acetylated intermediate is oxidized using hydrogen peroxide, followed by the removal of the acetyl protecting group.

  • Protocol:

    • Dissolve the 10-acetyl-2-methylthiophenothiazine in a mixture of acetic acid and hydrogen peroxide.

    • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

    • Add a solution of potassium carbonate in methanol (B129727) to the reaction mixture.

    • Heat the mixture at reflux to facilitate the deprotection.

    • After cooling, the product, 2-methylsulfonylphenothiazine, can be isolated by filtration and purified by recrystallization.

Phenothiazine_Core_Synthesis Start 2-Methylthiophenothiazine Step1 React with Acetic Anhydride Start->Step1 Intermediate1 10-acetyl-2-methylthiophenothiazine Step1->Intermediate1 Step2 Oxidize with H2O2 Intermediate1->Step2 Step3 Deprotect with K2CO3 in Methanol Step2->Step3 End 2-Methylsulfonylphenothiazine Step3->End

Caption: Synthesis pathway for the phenothiazine core.

Part 2: Synthesis of 2-(2-Chloroethyl)-1-(methyl-d3)piperidine (Deuterated Side Chain)

Step 2a: N-Deuteromethylation of 2-(Piperidin-2-yl)ethanol

  • Reaction: The secondary amine of 2-(piperidin-2-yl)ethanol is methylated using a deuterated methylating agent.

  • Protocol:

    • Dissolve 2-(piperidin-2-yl)ethanol in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or acetonitrile).

    • Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.

    • Add iodomethane-d3 (B117434) (CD3I) dropwise to the mixture at room temperature.

    • Stir the reaction for several hours until completion (monitored by GC-MS or LC-MS to confirm the mass shift).

    • Filter the reaction mixture to remove the inorganic salts.

    • Remove the solvent under reduced pressure to obtain the crude 2-(1-(methyl-d3)piperidin-2-yl)ethanol. This product may be used in the next step without further purification or can be purified by column chromatography.

Step 2b: Chlorination of 2-(1-(Methyl-d3)piperidin-2-yl)ethanol

  • Reaction: The hydroxyl group of the deuterated alcohol is replaced with a chlorine atom.

  • Protocol:

    • Dissolve the crude 2-(1-(methyl-d3)piperidin-2-yl)ethanol in an appropriate solvent such as dichloromethane (B109758) or toluene (B28343).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (SOCl2) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-chloroethyl)-1-(methyl-d3)piperidine. The product can be purified by vacuum distillation or column chromatography.

Deuterated_Side_Chain_Synthesis Start 2-(Piperidin-2-yl)ethanol Step1 React with Iodomethane-d3 (CD3I) in the presence of a base Start->Step1 Intermediate1 2-(1-(Methyl-d3)piperidin-2-yl)ethanol Step1->Intermediate1 Step2 React with Thionyl Chloride (SOCl2) Intermediate1->Step2 End 2-(2-Chloroethyl)-1-(methyl-d3)piperidine Step2->End

Caption: Synthesis of the deuterated piperidine side chain.

Part 3: Coupling of the Phenothiazine Core and the Deuterated Side Chain
  • Reaction: The final step involves the alkylation of the 2-methylsulfonylphenothiazine with the deuterated side chain.[2]

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylsulfonylphenothiazine in a dry, aprotic solvent like anhydrous toluene or dimethylformamide (DMF).

    • Add a strong base, such as sodamide (NaNH2) or sodium hydride (NaH), portion-wise at room temperature.

    • Stir the mixture until the deprotonation of the phenothiazine nitrogen is complete.

    • Add a solution of 2-(2-chloroethyl)-1-(methyl-d3)piperidine in the same anhydrous solvent to the reaction mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and quench it carefully with water or a saturated ammonium (B1175870) chloride solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reaction Parameters and Yields

StepReactantsReagentsSolventTemperature (°C)Time (h)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1a 2-MethylthiophenothiazineAcetic anhydrideTolueneReflux4-6
1b 10-acetyl-2-methylthiophenothiazineH2O2, K2CO3Acetic acid, MethanolRT, then Reflux6-8
2a 2-(Piperidin-2-yl)ethanolIodomethane-d3, K2CO3THFRT12
2b 2-(1-(Methyl-d3)piperidin-2-yl)ethanolSOCl2Dichloromethane0 to RT4-6
3 2-Methylsulfonylphenothiazine, 2-(2-Chloroethyl)-1-(methyl-d3)piperidineNaNH2Toluene80-1008-12

Table 2: Analytical Data for this compound

AnalysisMethodExpected ResultActual ResultPurity (%)
Appearance Visual InspectionOff-white to pale yellow solid
Melting Point Capillary Method~130 °C (for unlabeled)[2]
¹H NMR 400 MHz, CDCl3Absence of N-CH3 singlet, characteristic aromatic and piperidine protons
²H NMR 61.4 MHz, CDCl3Singlet corresponding to -CD3
Mass Spectrometry ESI-MS[M+H]⁺ at m/z 390.17
HPLC C18 column, gradient elutionSingle major peak

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound. The described methodology is based on established chemical principles and published procedures for analogous compounds. For researchers and drug development professionals, this guide can serve as a foundational document for the laboratory-scale synthesis and process development of this important analytical standard. It is crucial to note that all synthetic steps should be performed by trained chemists in a well-equipped laboratory, with appropriate safety precautions. Further process optimization and validation would be necessary for a large-scale manufacturing setting.

References

An In-depth Technical Guide on the Core Mechanism of Action of Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mechanism of action of Mesoridazine (B118732). Specific pharmacological and pharmacokinetic data for its deuterated analog, Mesoridazine-d3, are not publicly available. The information presented herein is based on the known properties of Mesoridazine, with the anticipated effects of deuteration on its metabolic profile discussed.

Introduction

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a principal active metabolite of thioridazine.[1][2] It has been used in the management of schizophrenia and other psychotic disorders.[1] this compound is a deuterated isotopologue of Mesoridazine, meaning specific hydrogen atoms in its structure have been replaced by deuterium (B1214612). This substitution is a strategic chemical modification intended to alter the drug's metabolic profile. The core mechanism of action of this compound is presumed to be identical to that of Mesoridazine, primarily involving the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The key difference lies in the pharmacokinetic properties, where deuteration is expected to slow the rate of metabolism, potentially leading to a longer half-life and altered dosing regimens.[3]

Core Mechanism of Action: Receptor Antagonism

The antipsychotic effects of Mesoridazine are primarily attributed to its antagonist activity at two key G protein-coupled receptors (GPCRs) in the central nervous system: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[1]

Dopamine D2 Receptor Antagonism

Mesoridazine acts as a competitive antagonist at postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4] The overactivity of this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking the binding of dopamine to D2 receptors, Mesoridazine attenuates the excessive dopaminergic neurotransmission, leading to a reduction in these symptoms.[1]

Serotonin 5-HT2A Receptor Antagonism

In addition to its potent D2 receptor blockade, Mesoridazine also exhibits significant antagonist activity at serotonin 5-HT2A receptors.[1] This dual antagonism is a characteristic feature of many atypical antipsychotics. Blockade of 5-HT2A receptors is thought to contribute to the efficacy of the drug against the negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with potent D2 receptor antagonism.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Mesoridazine's binding affinity and functional antagonism at various receptors. It is important to note that this data is for the non-deuterated compound.

Table 1: Receptor Binding Affinities (Ki) of Mesoridazine

ReceptorKi (nM)Reference
Dopamine D2< 3[6]
Serotonin 5-HT2AModerate Affinity[6]
Serotonin 5-HT1AModerate Affinity[6]
Dopamine D3Moderate Affinity[6]

Note: "Moderate Affinity" indicates that while binding occurs, the precise Ki value was not specified in the cited source.

Table 2: Functional Antagonism (IC50) of Mesoridazine

ReceptorAssay TypeIC50 (nM)Reference
Dopamine D2Functional Antagonism≤ 10[6]
Dopamine AutoreceptorsApomorphine-induced inhibition of DA release14.4[7]

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound interrupts their respective downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are typically coupled to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, prevents this signaling cascade.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Mesoridazine_d3 This compound Mesoridazine_d3->D2R Blocks Gi_alpha Gi/o Alpha Subunit D2R->Gi_alpha Activates AdenylylCyclase Adenylyl Cyclase Gi_alpha->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Their activation by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). This compound blocks this pathway.

Five_HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin FiveHT2A_R Serotonin 5-HT2A Receptor Serotonin->FiveHT2A_R Activates Mesoridazine_d3 This compound Mesoridazine_d3->FiveHT2A_R Blocks Gq_alpha Gq/11 Alpha Subunit FiveHT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Serotonin 5-HT2A Receptor Signaling Pathway

Pharmacokinetics and the Role of Deuteration

Mesoridazine is hepatically metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite sulforidazine (B28238). The half-life of Mesoridazine is between 24 and 48 hours.[1]

The "d3" in this compound signifies that three hydrogen atoms have been replaced with deuterium. This substitution strengthens the chemical bonds at the site of deuteration.[3] As many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of carbon-hydrogen bonds, the stronger carbon-deuterium bond can slow down the rate of metabolism.[3] This phenomenon is known as the kinetic isotope effect.

For this compound, this would likely result in:

  • Reduced rate of metabolism: Leading to a longer plasma half-life.

  • Increased drug exposure (AUC): A higher concentration of the drug may be present in the body over time.

  • Altered metabolite profile: The formation of metabolites, including the active metabolite sulforidazine, may be reduced.

These pharmacokinetic alterations could potentially lead to a different dosing regimen and a modified side-effect profile compared to non-deuterated Mesoridazine. However, without specific preclinical or clinical data for this compound, these effects remain theoretical.

Cardiotoxicity: hERG Channel Blockade

A significant safety concern with Mesoridazine is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes. This effect is due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart muscle. Blockade of these channels delays the repolarization of the cardiac action potential, leading to a prolonged QT interval. It is crucial for any research or development involving this compound to thoroughly evaluate its potential for hERG channel inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the D2 or 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A).

    • A high-affinity radioligand for the receptor (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A).

    • This compound at various concentrations.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of radioligand displaced against the concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assays

These assays measure the ability of a compound to block the functional response of a receptor to an agonist.

  • D2 Receptor Functional Assay (cAMP Measurement):

    • Objective: To determine the ability of this compound to block dopamine-induced inhibition of cAMP production.

    • Materials:

      • Cells expressing the D2 receptor.

      • Dopamine (agonist).

      • Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

      • This compound at various concentrations.

      • A commercial cAMP assay kit (e.g., HTRF, ELISA).

    • Procedure:

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

      • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.

      • Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the antagonism of the dopamine response.

  • 5-HT2A Receptor Functional Assay (Calcium Flux Measurement):

    • Objective: To determine the ability of this compound to block serotonin-induced increases in intracellular calcium.

    • Materials:

      • Cells expressing the 5-HT2A receptor.

      • Serotonin (agonist).

      • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • This compound at various concentrations.

      • A fluorescence plate reader.

    • Procedure:

      • Load the cells with the calcium-sensitive dye.

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with a fixed concentration of serotonin.

      • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

      • Plot the fluorescence change against the concentration of this compound to determine the IC50 value for the antagonism of the serotonin response.

hERG Channel Patch-Clamp Assay

This electrophysiological technique directly measures the effect of a compound on the function of the hERG potassium channel.

  • Objective: To determine the inhibitory effect of this compound on hERG channel currents.

  • Materials:

    • Cells stably expressing the hERG channel (e.g., HEK293 cells).

    • Patch-clamp rig with an amplifier and data acquisition system.

    • Micropipettes.

    • Intracellular and extracellular recording solutions.

    • This compound at various concentrations.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell expressing hERG channels.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

    • Record the hERG currents in the presence of the compound.

    • Measure the reduction in current amplitude at each concentration to determine the IC50 for hERG channel block.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the in vitro pharmacological profile of a compound like this compound.

Experimental_Workflow Compound This compound Synthesis and Purification ReceptorBinding Radioligand Displacement Binding Assays (D2, 5-HT2A, etc.) Compound->ReceptorBinding FunctionalAssays Functional Antagonism Assays (cAMP, Calcium Flux) Compound->FunctionalAssays hERG_Assay hERG Channel Patch-Clamp Assay Compound->hERG_Assay MetabolicStability In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) Compound->MetabolicStability DataAnalysis Data Analysis and Parameter Determination (Ki, IC50, t½) ReceptorBinding->DataAnalysis FunctionalAssays->DataAnalysis hERG_Assay->DataAnalysis MetabolicStability->DataAnalysis Report Comprehensive Pharmacological Profile DataAnalysis->Report

In Vitro Pharmacological Profiling Workflow

Conclusion

This compound is a deuterated analog of the antipsychotic Mesoridazine. Its core mechanism of action is expected to be identical to the parent compound, primarily involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The introduction of deuterium is anticipated to alter its pharmacokinetic profile by slowing its metabolism, which could have implications for its dosing, efficacy, and safety profile. A significant liability of Mesoridazine is its potential for cardiotoxicity through the blockade of hERG potassium channels, a characteristic that must be carefully evaluated for this compound. While detailed experimental protocols for its characterization are well-established, there is currently a lack of publicly available pharmacological and pharmacokinetic data specific to this compound. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this deuterated compound.

References

An In-depth Technical Guide: Mesoridazine-d3 vs. Unlabeled Mesoridazine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesoridazine, a phenothiazine-class antipsychotic agent and a principal metabolite of thioridazine, has been utilized in the management of schizophrenia.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3] For researchers and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of bioanalytical and metabolic studies. This guide provides a detailed technical comparison of Mesoridazine-d3 and its unlabeled counterpart, focusing on their core properties, analytical methodologies, and applications in research.

This compound is a deuterated form of Mesoridazine, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution, while minimally affecting the compound's fundamental chemical properties, provides a distinct mass shift that is invaluable for sensitive and specific quantification in complex biological matrices using mass spectrometry.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and pharmacokinetic parameters of unlabeled Mesoridazine and the anticipated properties of this compound. Direct experimental data for this compound is limited; therefore, the values presented for the deuterated compound are based on established principles of isotopic labeling and its effects on drug metabolism.

Table 1: Physicochemical Properties

PropertyUnlabeled MesoridazineThis compound (Predicted)Rationale for Predicted Difference
Molecular Formula C₂₁H₂₆N₂OS₂C₂₁H₂₃D₃N₂OS₂Replacement of 3 protium (B1232500) atoms with deuterium.
Molecular Weight 386.57 g/mol 389.60 g/mol Increased mass due to the presence of three deuterium atoms.
Monoisotopic Mass 386.1514 Da389.1700 DaIncreased mass due to the presence of three deuterium atoms.
pKa (strongest basic) ~8.9~8.9Deuterium substitution has a negligible effect on the acidity or basicity of the molecule.
LogP ~4.6~4.6Isotopic labeling does not significantly alter the lipophilicity of the compound.
Solubility Sparingly soluble in waterSparingly soluble in waterDeuteration is not expected to significantly impact solubility in aqueous or organic solvents.

Table 2: Pharmacokinetic Properties (Predicted Comparison)

ParameterUnlabeled MesoridazineThis compound (Predicted)Rationale for Predicted Difference
Metabolism Primarily hepatic, involving sulfoxidation and N-demethylation.Slower rate of metabolism at the site of deuteration.The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, leading to a kinetic isotope effect that can slow metabolic processes.
Half-life (t½) 24-48 hours[1]Potentially longerA slower rate of metabolism would lead to a reduced clearance and consequently, a longer elimination half-life.
Clearance (CL) VariablePotentially lowerReduced metabolic breakdown decreases the rate at which the drug is removed from the body.
Area Under the Curve (AUC) VariablePotentially higherSlower clearance results in greater overall drug exposure over time.
Volume of Distribution (Vd) HighNo significant changeDeuteration is unlikely to significantly alter the distribution of the drug in the body's tissues.

Experimental Protocols

Quantification of Mesoridazine in Plasma using LC-MS/MS

This protocol is adapted from established methods for the bioanalysis of small molecules in plasma and is suitable for pharmacokinetic studies. This compound serves as the ideal internal standard in this assay due to its chemical similarity and mass difference from the unlabeled analyte.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mesoridazine: Q1 (m/z 387.2) -> Q3 (e.g., m/z 114.1)

      • This compound: Q1 (m/z 390.2) -> Q3 (e.g., m/z 117.1)

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for both analyte and internal standard.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Mesoridazine for the dopamine D2 receptor.

a. Membrane Preparation

  • Use commercially available cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Thaw the membranes on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Binding Assay

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or unlabeled Mesoridazine at various concentrations (for competition curve).

    • 25 µL of a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) at a fixed concentration (typically at or below its Kd).

    • 50 µL of the D2 receptor membrane preparation (e.g., 10-20 µg of protein per well).

  • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) in a separate set of wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry.

  • Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

c. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled Mesoridazine concentration.

  • Determine the IC₅₀ value (the concentration of Mesoridazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D2R Dopamine D2 Receptor Dopamine_Synapse->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets Mesoridazine Mesoridazine Mesoridazine->D2R Antagonizes

Caption: Mesoridazine's antagonism of the Dopamine D2 receptor signaling pathway.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC Injection MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration PK_Analysis Pharmacokinetic Analysis Calibration->PK_Analysis

Caption: Workflow for pharmacokinetic analysis of Mesoridazine using LC-MS/MS.

This compound is an indispensable tool for the accurate and precise quantification of Mesoridazine in biological samples. Its utility as an internal standard in isotope dilution mass spectrometry minimizes analytical variability and enhances the reliability of pharmacokinetic and metabolic studies. While the deuteration is predicted to slightly alter the pharmacokinetic profile of Mesoridazine, primarily by slowing its metabolism, its fundamental pharmacological activity at the dopamine D2 receptor is expected to remain unchanged. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize both unlabeled Mesoridazine and its deuterated analog in their studies.

References

An In-depth Technical Guide to Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Mesoridazine-d3, a deuterated analog of the phenothiazine (B1677639) antipsychotic, mesoridazine (B118732). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, relevant signaling pathways, and analytical methodologies.

Core Data Summary

The fundamental physicochemical properties of this compound and its parent compound, Mesoridazine, are summarized below for easy reference and comparison.

PropertyThis compoundMesoridazine
Chemical Formula C₂₁H₂₃D₃N₂OS₂C₂₁H₂₆N₂OS₂
Molecular Weight 389.59 g/mol 386.57 g/mol [1][2][3][4][5]
CAS Number (unlabeled) 5588-33-05588-33-0[1][2][3]
Synonyms 10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine, Serentil, Thioridazine-2-sulfoxide
Drug Class Typical Antipsychotic, PhenothiazineTypical Antipsychotic, Phenothiazine[1]

Mechanism of Action and Signaling Pathways

Mesoridazine functions primarily as an antagonist of dopamine (B1211576) D2 receptors in the central nervous system.[6] By blocking these postsynaptic receptors, it modulates dopaminergic neurotransmission, which is a key therapeutic target in the treatment of schizophrenia. In addition to its potent D2 receptor blockade, mesoridazine also exhibits antagonistic effects at serotonin (B10506) 5-HT₂A receptors.[6][7] This dual action on both dopamine and serotonin pathways is a characteristic feature of many atypical antipsychotics and is believed to contribute to their efficacy against a broader range of schizophrenia symptoms. The primary signaling cascade affected by mesoridazine's D2 receptor antagonism is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

The four major dopamine pathways in the brain are relevant to the therapeutic effects and side effects of antipsychotics like mesoridazine:

  • Mesolimbic Pathway: Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Blockade of D2 receptors in this pathway is thought to mediate the antipsychotic effects.

  • Mesocortical Pathway: A deficit of dopamine in this pathway is linked to the negative and cognitive symptoms of schizophrenia. The impact of D2 antagonists on this pathway is more complex and may exacerbate these symptoms.

  • Nigrostriatal Pathway: This pathway is involved in motor control. D2 receptor blockade here can lead to extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[8]

  • Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. D2 antagonism can lead to hyperprolactinemia.[8]

Below is a diagram illustrating the general mechanism of action of Mesoridazine at the dopamine D2 receptor.

Mesoridazine_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_vesicle->D2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Blocks Synaptic_Cleft Synaptic Cleft

Mesoridazine's antagonistic action at the D2 receptor.

Experimental Protocols

The quantification of mesoridazine and its deuterated analog in biological matrices is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis

This method is suitable for the sensitive detection and quantification of mesoridazine in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 9.0) and vortex for 30 seconds.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973N or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Below is a workflow diagram for the GC-MS analysis of this compound.

GCMS_Workflow start Start: Plasma Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep extraction Vortex & Centrifuge sample_prep->extraction evaporation Evaporate Organic Layer extraction->evaporation reconstitution Reconstitute in Ethyl Acetate evaporation->reconstitution injection GC-MS Injection reconstitution->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection analysis Data Analysis (Quantification) detection->analysis end End: Concentration Determination analysis->end

Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Analysis

LC-MS/MS offers high specificity and sensitivity and is a preferred method for bioanalytical studies.[3]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., chlorpromazine).[3]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu UFLC or similar.

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution: A linear gradient from 2% to 98% mobile phase B over a short time frame (e.g., 2-3 minutes).[3]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: API 4000 triple quadrupole or similar.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Mesoridazine Transition: m/z 387 > 126.[3]

    • Internal Standard (Chlorpromazine) Transition: m/z 319 > 86.[3]

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Mesoridazine-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Mesoridazine-d3. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The data and protocols are compiled from available scientific literature and are intended to offer a robust framework for handling and storing this compound.

Core Stability Profile and Storage Conditions

This compound, a deuterated analog of Mesoridazine, is a phenothiazine (B1677639) derivative. While specific stability data for the deuterated form is limited, the stability profile of Mesoridazine serves as a reliable surrogate due to the isotopic labeling being unlikely to significantly impact its chemical reactivity under typical storage and stress conditions.

Recommended Storage:

For long-term storage, this compound should be kept at +4°C [1]. For shorter durations, storage at a controlled room temperature, away from excessive heat and moisture, is also acceptable[2]. It is crucial to protect the compound from light[2][3]. The neat (solid) form of the compound should be stored in a tightly sealed container to prevent moisture ingress[2].

Summary of Recommended Storage Conditions:

ConditionRecommendationSource(s)
Temperature (Long-term) +4°C[1]
Temperature (Short-term) Controlled Room Temperature (15-30°C)[2][3]
Light Exposure Protect from light[2][3]
Humidity Store away from excess moisture[2]
Container Tightly closed container[2]

Forced Degradation and Degradation Pathways

Phenothiazines are known to be susceptible to oxidation and photodegradation. The primary degradation pathway for Mesoridazine likely involves further oxidation of the sulfoxide (B87167) group to a sulfone, forming Sulforidazine. Photodegradation can lead to a variety of products through processes like N-dealkylation and hydroxylation.

Potential Degradation Pathways:

G Mesoridazine Mesoridazine Oxidative_Degradation Oxidative Stress (e.g., H2O2) Mesoridazine->Oxidative_Degradation Photolytic_Degradation Photolytic Stress (UV/Vis Light) Mesoridazine->Photolytic_Degradation Hydrolytic_Degradation Hydrolytic Stress (Acid/Base) Mesoridazine->Hydrolytic_Degradation Thermal_Degradation Thermal Stress (Heat) Mesoridazine->Thermal_Degradation Sulforidazine Sulforidazine (Mesoridazine Sulfone) Oxidative_Degradation->Sulforidazine Oxidation N_Desmethyl_Mesoridazine N-Desmethyl Mesoridazine Photolytic_Degradation->N_Desmethyl_Mesoridazine N-Dealkylation Hydroxylated_Products Hydroxylated Products Photolytic_Degradation->Hydroxylated_Products Hydroxylation Other_Degradants Other Unidentified Degradants Photolytic_Degradation->Other_Degradants Hydrolytic_Degradation->Other_Degradants Thermal_Degradation->Other_Degradants

Experimental Protocols

The development of a stability-indicating analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method for a phenothiazine derivative, which can be adapted and validated for this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (HPLC grade)

  • Hydrochloric acid (for acidic degradation)

  • Sodium hydroxide (B78521) (for basic degradation)

  • Hydrogen peroxide (for oxidative degradation)

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate buffer (pH adjusted to 6.0 with acetic acid) in a suitable gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection Wavelength UV at a suitable wavelength (e.g., 262 nm)
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10 µL

Workflow for Method Development and Validation:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Method_Optimization HPLC Method Optimization (Column, Mobile Phase, etc.) Forced_Degradation->Method_Optimization Peak_Purity Peak Purity Analysis (PDA Detector) Method_Optimization->Peak_Purity Specificity Specificity Peak_Purity->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Forced Degradation Protocol (Example)

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

  • Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).

  • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

  • Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).

  • Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 80-105°C) for a specified period (e.g., 24-72 hours).

  • Dissolve the stressed sample in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration, as per ICH Q1B guidelines.

  • Analyze the solution by HPLC.

Conclusion

The stability of this compound is critical for its use in research and development. Proper storage at refrigerated temperatures (+4°C) and protection from light and moisture are paramount to maintaining its integrity. While specific quantitative forced degradation data for this compound is not extensively published, understanding the degradation pathways of related phenothiazines provides a strong basis for developing and validating robust, stability-indicating analytical methods. The protocols outlined in this guide offer a framework for ensuring the quality and reliability of this compound in scientific investigations. Researchers should perform their own validation of storage conditions and analytical methods to ensure they are suitable for their specific applications.

References

An In-depth Technical Guide to the Solubility of Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of Mesoridazine-d3, a deuterated analog of the antipsychotic drug Mesoridazine (B118732). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. It covers quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Note on this compound: this compound is a labeled version of Mesoridazine where three hydrogen atoms on the methyl group of the piperidine (B6355638) ring have been replaced with deuterium.[1][2][3] This isotopic substitution is not expected to significantly alter the physicochemical properties, including solubility, compared to the parent compound, Mesoridazine. Therefore, the solubility data and biological context provided herein for Mesoridazine are considered directly applicable to this compound.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, and overall bioavailability.[4] The following table summarizes the available quantitative and qualitative solubility data for Mesoridazine in various common laboratory solvents.

SolventSolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)≥16.35 mg/mLQuantitative[5][6]
Ethanol (EtOH)≥3.1 mg/mLQuantitative[5]
WaterInsolubleQualitative[5][7][8]
Water0.0767 mg/mLPredicted[9]
AcetonitrileSlightly Soluble (requires heating)Qualitative[10][11]
MethanolSlightly SolubleQualitative[10][11]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: thermodynamic (equilibrium) solubility and kinetic solubility.[12] The choice of method often depends on the stage of drug development.[12]

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the true, thermodynamic solubility of a compound.[13] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[13]

Methodology:

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount of compound added should be sufficient to ensure a saturated solution with undissolved solid remaining.[13]

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment, typically a shaker bath set at a specific temperature (e.g., 25°C or 37°C), for an extended period (generally 24 to 72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration using a low-binding filter (e.g., PVDF or PTFE).[14]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Calibration: A standard calibration curve is generated using known concentrations of the compound to accurately quantify the solubility in the test sample.[14]

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[12][15] This method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[12]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[14]

  • Serial Dilution: The stock solution is serially diluted in DMSO.

  • Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final concentration of DMSO is typically kept low (e.g., <5%) to minimize its co-solvent effects.[14]

  • Incubation and Precipitation Detection: The plate is mixed and incubated for a short period (e.g., 1.5 to 2 hours) at room temperature.[14] The point of precipitation can be detected by various methods, such as turbidimetry (nephelometry), UV-Vis spectroscopy, or by filtering the solutions and analyzing the filtrate concentration via HPLC-UV.[15]

  • Data Analysis: The kinetic solubility is defined as the concentration of the compound in the well just before the first sign of precipitation.

Visualization of Pathways and Workflows

Mesoridazine is a phenothiazine (B1677639) antipsychotic that primarily functions as an antagonist of the Dopamine (B1211576) D2 receptor.[5][16] Its therapeutic effects in treating schizophrenia are largely attributed to the blockade of postsynaptic dopamine receptors in the central nervous system.[9][16] Mesoridazine also interacts with other neurotransmitter receptors, which contributes to its overall pharmacological profile.[5][10]

Mesoridazine_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Mesoridazine Mesoridazine D2R Dopamine D2 Receptor Mesoridazine->D2R Antagonism AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Modulation of Neuronal Excitability PKA->Response Dopamine Dopamine Dopamine->D2R (Blocked)

Caption: Mesoridazine's primary mechanism of action.

The following diagram illustrates a generalized workflow for determining the aqueous solubility of a test compound like this compound, incorporating steps for both thermodynamic and kinetic approaches.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare Compound in DMSO Stock k_add Add to Aqueous Buffer (96-well plate) k_start->k_add k_incubate Incubate & Mix (~2 hours) k_add->k_incubate k_measure Measure Precipitation (e.g., Turbidimetry) k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Add Excess Solid to Solvent t_agitate Agitate to Equilibrium (24-72 hours) t_start->t_agitate t_separate Separate Solid/Liquid (Centrifuge/Filter) t_agitate->t_separate t_quantify Quantify Concentration (HPLC, LC-MS) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: General experimental workflow for solubility assays.

References

Mesoridazine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mesoridazine-d3, a deuterated analog of the typical antipsychotic mesoridazine (B118732). This document details its synthesis, physicochemical properties, and its critical role as an internal standard in bioanalytical method development. The guide also includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Introduction

Mesoridazine is a phenothiazine (B1677639) derivative and an active metabolite of thioridazine, formerly used in the treatment of schizophrenia.[1][2] It primarily exerts its antipsychotic effects through antagonism of the dopamine (B1211576) D2 receptor.[3] this compound, with a molecular formula of C21H23D3N2OS2 and a molecular weight of 389.59, is a stable isotope-labeled version of mesoridazine.[4] The incorporation of deuterium (B1214612) atoms provides a mass shift that makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, allowing for precise and accurate measurement of mesoridazine in complex biological matrices.[5]

Physicochemical and Pharmacokinetic Properties of Mesoridazine

A thorough understanding of the parent compound's properties is essential when utilizing its deuterated analog.

Physicochemical Data
PropertyValueReference
Molecular FormulaC21H26N2OS2[6]
Molecular Weight386.57 g/mol [6]
Melting Point130 °C[6]
Water SolubilityInsoluble[6]
logP3.83[3]
pKa (Strongest Basic)8.19[3]
Pharmacokinetic Data

While specific pharmacokinetic data for Mesoridazine can be limited due to its withdrawal from the market, the following has been reported:

ParameterValueReference
Elimination Half-life (t½)24 to 48 hours[2]
Protein Binding4%[2]
MetabolismHepatic, primarily via CYP2D6[7]
ExcretionBiliary and renal[2]

Note: Cmax, Tmax, and AUC values are dose-dependent and can vary significantly between individuals.

Synthesis of this compound

A proposed synthesis would involve the following key steps:

  • Synthesis of the Phenothiazine Core: Starting with 2-Methylthiophenothiazine, which is protected via acetylation.

  • Oxidation: The protected intermediate is then oxidized using hydrogen peroxide to form the sulfoxide.

  • Deprotection: The acetyl group is removed to yield 2-methylsulfonylphenothiazine.

  • Alkylation with a Deuterated Side Chain: The final step involves the alkylation of the phenothiazine nitrogen with a deuterated side chain, specifically 2-(2-chloroethyl)-1-(methyl-d3)-piperidine. This deuterated intermediate can be synthesized using commercially available deuterated methylating agents.

Mechanism of Action and Signaling Pathway

Mesoridazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the central nervous system.[3][8] This antagonism disrupts the normal signaling cascade initiated by dopamine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Reduces Activation DARPP32 DARPP-32 PKA->DARPP32 Reduces Phosphorylation PP1 PP1 DARPP32->PP1 Reduces Inhibition Cellular_Response Reduced Neuronal Excitability PP1->Cellular_Response Leads to Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Blocks

Dopamine D2 Receptor Signaling Pathway Antagonism by Mesoridazine.
Receptor Binding Profile

Mesoridazine exhibits affinity for a range of neurotransmitter receptors. The binding affinities (Ki values) are summarized below. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Reference
Dopamine D2< 3[9]
Dopamine D3Moderate Affinity[9]
Dopamine D1> 1000[9]
Serotonin 5-HT2AModerate Affinity[9]
Serotonin 5-HT1A> 1000[9]
Serotonin 5-HT2C> 1000[9]

Bioanalytical Applications of this compound

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of mesoridazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.[5]

Proposed Experimental Protocol: Quantification of Mesoridazine in Human Plasma

This section outlines a proposed experimental protocol for the quantitative analysis of mesoridazine in human plasma using this compound as an internal standard. This protocol is based on established methods for mesoridazine and other antipsychotics.[10][11]

5.1.1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate mesoridazine from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mesoridazine387.2126.1(To be optimized, typically 20-30)
This compound390.2126.1 or other suitable fragment(To be optimized, typically 20-30)

Note: The product ion for this compound may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. Alternatively, a different, stable fragment ion may be chosen.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of mesoridazine using this compound as an internal standard.

Sample_Collection Plasma Sample Collection IS_Spiking Spiking with This compound (IS) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Bioanalytical Workflow for Mesoridazine Quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of mesoridazine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows researchers to overcome the challenges of matrix effects and variability in sample preparation, ensuring high-quality data in pharmacokinetic, toxicokinetic, and other drug development studies. This guide provides a foundational understanding of this compound and its application, serving as a valuable resource for scientists in the field.

References

A Historical and Technical Guide to Mesoridazine: An Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine, a piperidine-type phenothiazine (B1677639) and the primary active metabolite of thioridazine (B1682328), was historically used in the management of schizophrenia.[1] Marketed under the brand name Serentil, it was particularly indicated for patients who had not responded to other antipsychotic medications. However, its clinical use was ultimately curtailed due to significant safety concerns, leading to its withdrawal from the U.S. market in 2004. This guide provides an in-depth technical overview of the historical applications of Mesoridazine, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate it.

Mechanism of Action and Pharmacokinetics

Mesoridazine exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] Like other phenothiazines, it also exhibits activity at a range of other neurotransmitter receptors, which contributes to its side effect profile.

Receptor Binding Profile

The affinity of Mesoridazine for various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the available data on its binding affinities (Ki values), with a focus on its principal targets. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Notes
Dopamine D2< 3Two stereoisomers showed potent binding.[2]
Dopamine D3Moderate Affinity[2]
Dopamine D4-Data not available
Serotonin 5-HT1A> 1000Poor affinity.[2]
Serotonin 5-HT2AModerate Affinity[2]
Serotonin 5-HT2C> 1000Poor affinity.[2]
Alpha-1 Adrenergic-Moderate adrenergic blocking activity noted.[1]
Muscarinic Acetylcholine-Weak antiacetylcholine effect noted.[1]
Histamine H1-Data not available
Pharmacokinetics

Mesoridazine is well absorbed after oral administration and is also available in an intramuscular formulation for more rapid onset of action. It is metabolized in the liver, with its metabolites, including sulforidazine, also exhibiting pharmacological activity. The elimination half-life of Mesoridazine is approximately 24 to 48 hours.

Historical Clinical Applications and Efficacy

Mesoridazine was primarily used in the treatment of schizophrenia, particularly in patients who were refractory to other antipsychotic therapies. Several clinical trials were conducted in the 1960s and 1970s to evaluate its efficacy.

Clinical Trial Data

The following table summarizes the results from key historical clinical trials of Mesoridazine in patients with schizophrenia. The data is presented as reported in the original publications, focusing on changes in standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE).

StudyDesignPatient PopulationTreatment and DosageDurationKey Efficacy Results
Hamid and Wertz (1973)Double-blind, comparative91 newly admitted, acutely psychotic patientsMesoridazine vs. Chlorpromazine-Mesoridazine showed significantly greater improvement in motor activity, attitude and behavior, emotional response, and ideation and thought processes composites compared to chlorpromazine.[3]
Aguilar (1975)Open-label53 chronic schizophrenic patientsMesoridazine: 25-150 mg/day IM (first 10 days), then 25-400 mg/day oral8 weeksStatistically significant improvement in NOSIE and BPRS scores. All BPRS factors (except guilt feelings) improved significantly (p < 0.01).[3]
Gardos et al. (1978)ComparativeRefractory hallucinating schizophrenicsMesoridazine vs. Thioridazine-Both drugs were evaluated for clinical and electrophysiologic responses.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Mesoridazine.

In Vitro Receptor Binding Assay: Dopamine D2 Receptor

This protocol is a representative example of a competitive radioligand binding assay used to determine the affinity of a compound for the dopamine D2 receptor.

Materials:

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist)

  • Competitor: Mesoridazine

  • Membrane Preparation: Homogenates from rat striatum or cells expressing recombinant human D2 receptors.

  • Assay Buffer: Tris-HCl buffer with appropriate ions.

  • Scintillation Fluid and Counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the chosen tissue source through homogenization and centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]-Spiperone and varying concentrations of Mesoridazine.

  • Equilibrium: Allow the binding to reach equilibrium at a specific temperature and for a defined period.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of Mesoridazine that inhibits 50% of the specific binding of [3H]-Spiperone (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Clinical Trial Protocol: Double-Blind, Comparative Study in Acute Schizophrenia

This protocol is based on the design of the study conducted by Hamid and Wertz (1973).

1. Study Objective: To compare the efficacy and safety of Mesoridazine and Chlorpromazine in the treatment of acute schizophrenia.

2. Study Design: A double-blind, randomized, parallel-group clinical trial.

3. Patient Population:

  • Inclusion Criteria: Newly admitted patients with a diagnosis of acute schizophrenia, exhibiting psychotic symptoms.
  • Exclusion Criteria: History of significant medical conditions, previous adverse reactions to phenothiazines.

4. Treatment:

  • Patients are randomly assigned to receive either Mesoridazine or Chlorpromazine.
  • Dosage is flexible and adjusted based on the clinical response and tolerability of the individual patient.
  • The study medication is administered in a blinded fashion.

5. Efficacy Assessments:

  • Primary Outcome Measure: Change from baseline in the total score of the Brief Psychiatric Rating Scale (BPRS).
  • Secondary Outcome Measures: Changes in BPRS subscale scores, Clinical Global Impression (CGI) scale scores.
  • Assessments are performed at baseline and at regular intervals throughout the study.

6. Safety Assessments:

  • Monitoring of vital signs, electrocardiogram (ECG), and laboratory parameters.
  • Recording of all adverse events.

7. Statistical Analysis:

  • Comparison of the change in BPRS scores between the two treatment groups using appropriate statistical tests (e.g., t-test or ANCOVA).
  • Analysis of the incidence of adverse events.

Visualizations

Signaling Pathway of Mesoridazine at the Dopamine D2 Receptor

Mesoridazine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mesoridazine Mesoridazine D2_Receptor Dopamine D2 Receptor Mesoridazine->D2_Receptor Antagonist Dopamine Dopamine Dopamine->D2_Receptor Agonist Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Mesoridazine's antagonistic action at the D2 receptor.

Experimental Workflow for a Double-Blind Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (BPRS, CGI) Patient_Screening->Baseline_Assessment Randomization Randomization Treatment_Mesoridazine Treatment Group A (Mesoridazine) Randomization->Treatment_Mesoridazine Treatment_Control Treatment Group B (Control/Comparator) Randomization->Treatment_Control Follow_Up_Assessments Follow-Up Assessments (Regular Intervals) Treatment_Mesoridazine->Follow_Up_Assessments Treatment_Control->Follow_Up_Assessments Baseline_Assessment->Randomization Data_Collection Data Collection (Efficacy and Safety) Follow_Up_Assessments->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results and Interpretation Statistical_Analysis->Results_Interpretation

Caption: Workflow of a typical double-blind clinical trial.

Conclusion

Mesoridazine was a historically significant antipsychotic agent, particularly for treatment-resistant schizophrenia. Its mechanism of action, centered on dopamine D2 receptor antagonism, was effective in alleviating psychotic symptoms. However, its broad receptor binding profile also contributed to a range of side effects. Ultimately, concerns over its potential to cause life-threatening cardiac arrhythmias led to its withdrawal from the market. This technical guide provides a historical perspective on Mesoridazine, summarizing the available quantitative data and experimental methodologies that were used to characterize this once-important therapeutic agent. The information presented here serves as a valuable resource for researchers and professionals in the field of drug development, offering insights into the evaluation and challenges of antipsychotic medications.

References

An In-depth Technical Guide to the Safety Data of Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Mesoridazine-d3 is not publicly available. This guide has been compiled from various sources, including safety data for the non-deuterated parent compound, Mesoridazine (B118732), and its closely related deuterated analogue, (±)-Thioridazine-d3 HCl. All information should be used as a reference and with the understanding that it may not be fully representative of this compound.

This technical guide provides a detailed overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, and logical relationships are visualized using diagrams.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and its parent compound.

PropertyValueSource
This compound
Molecular FormulaC₂₁D₃H₂₃N₂OS₂[1]
Molecular Weight389.5924 g/mol [1][2]
IUPAC Name2-methylsulfinyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine[1]
Unlabelled CAS Number5588-33-0[1]
Storage Temperature+4°C[1]
Mesoridazine (non-deuterated)
Molecular FormulaC₂₁H₂₆N₂OS₂[3][4]
Molecular Weight386.57 g/mol [3][4]
Melting Point128-131 °C[3]
Boiling Point (Predicted)570.5±50.0 °C[3]
Density (Estimate)1.1234[3]
pKa (Predicted)9.84±0.10[3]
SolubilitySlightly soluble in Acetonitrile, DMSO (heated), and Methanol. Insoluble in water.[3][4]
AppearancePale Yellow to Orange Sticky Solid or Pale Pink Solid[3]

Toxicological Data

The toxicological data presented below is for the non-deuterated parent compound, Mesoridazine, and Thioridazine. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.

TestSpeciesRouteValueSource
LD50RatOral1,060 mg/kg[5]
LD50MouseOral360 mg/kg[5]
LD50MouseIntraperitoneal100 g/kg[5]
TDLOWomanOral864 mg/kg /18D intermittent[5]

Note on Experimental Protocols: Detailed experimental protocols for the above toxicological studies are not available in the public domain. The data is typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[6][7] Acute toxicity studies generally involve administering a single dose of the substance and observing the animals for a set period, recording mortality and other adverse effects.[6]

Hazard Identification and GHS Classification

The following GHS classification is based on data for Thioridazine hydrochloride and (±)-Thioridazine-d3 HCl.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Source:[5][8]

Below is a diagram illustrating the GHS hazard pictograms associated with these classifications.

GHS_Hazard_Classification cluster_pictograms GHS Hazard Pictograms cluster_hazards Associated Hazards harmful Harmful/Irritant H302 H302: Harmful if swallowed harmful->H302 H315 H315: Causes skin irritation harmful->H315 H319 H319: Causes serious eye irritation harmful->H319 H335 H335: May cause respiratory irritation harmful->H335 environment Hazardous to the Aquatic Environment H410 H410: Very toxic to aquatic life with long lasting effects environment->H410

GHS Hazard Pictograms and Associated Statements

Precautionary Measures and Handling

The following precautionary statements are recommended based on the available safety data.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P350IF ON SKIN: Wash with plenty of soap and water.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P317Get medical help.[8]
Storage Store at room temperature.[8]
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

The logical workflow for handling and responding to exposure is visualized below.

Precautionary_Workflow cluster_prevention Prevention cluster_response Response P261 Avoid breathing dust/vapors P280 Wear appropriate PPE (gloves, eye protection) P270 Do not eat, drink, or smoke Exposure Potential Exposure P280->Exposure If prevention fails Swallowed IF SWALLOWED (P301) Exposure->Swallowed Oral OnSkin IF ON SKIN (P302) Exposure->OnSkin Dermal InEyes IF IN EYES (P305) Exposure->InEyes Ocular RinseMouth Rinse mouth (P330) Swallowed->RinseMouth CallPoisonCenter Call POISON CENTER (P312) Swallowed->CallPoisonCenter WashSkin WashSkin OnSkin->WashSkin Wash with soap and water (P350) RinseEyes RinseEyes InEyes->RinseEyes Rinse cautiously with water (P351, P338) GetMedicalHelp Get medical help (P317) RinseMouth->GetMedicalHelp If symptoms persist CallPoisonCenter->GetMedicalHelp If symptoms persist WashSkin->GetMedicalHelp If symptoms persist RinseEyes->GetMedicalHelp If symptoms persist

Handling and Emergency Response Workflow

Firefighting and Disposal

  • Firefighting Measures: The product is not flammable or combustible.[8] In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Firefighters should wear self-contained breathing apparatus.[8] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[8]

  • Disposal: Dispose of this substance and its container in accordance with all applicable local, regional, national, and international regulations. Do not let the product enter drains; discharge into the environment must be avoided.[8]

Regulatory Information

Mesoridazine was withdrawn from the United States market in 2004 due to dangerous side effects.[4] It is important to consult local regulations regarding the handling and use of this compound. The non-deuterated form is not listed as a carcinogen by IARC, NTP, or OSHA.

This guide provides a summary of the available safety data for this compound and its related compounds. It is imperative for all users to consult the original source documentation and conduct their own risk assessments before handling this chemical.

References

Pharmacological Profile of Mesoridazine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of Mesoridazine-d3, a deuterated analog of the typical antipsychotic agent Mesoridazine (B118732). Due to a lack of specific published data on this compound, this document extrapolates its expected pharmacological properties based on the well-characterized profile of Mesoridazine and the established principles of kinetic isotope effects conferred by deuteration. This guide covers the mechanism of action, receptor binding affinity, metabolism, and pharmacokinetics of Mesoridazine, with a concluding discussion on the anticipated impact of deuterium (B1214612) substitution on these properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.

Introduction

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a principal active metabolite of thioridazine (B1682328).[1][2] It has been used in the management of schizophrenia.[1] Like other drugs in its class, Mesoridazine exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3][4] It also exhibits affinity for other receptors, including serotonin (B10506) (5-HT) receptors, which contributes to its overall pharmacological profile.[5]

This compound is a stable isotope-labeled version of Mesoridazine, where three hydrogen atoms have been replaced with deuterium. Such deuteration is a common strategy in drug development to favorably alter the pharmacokinetic properties of a molecule.[6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, potentially resulting in a longer half-life, reduced dosing frequency, and an altered metabolite profile.[8][9][10]

This guide synthesizes the known pharmacology of Mesoridazine and provides a theoretical framework for the pharmacological profile of this compound, aiming to facilitate further investigation and application of this compound in research and development.

Mechanism of Action & Receptor Binding Profile

Mesoridazine functions as an antagonist at several key neurotransmitter receptors.[4] Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1] Additionally, its interaction with serotonin 5-HT2A receptors may contribute to its efficacy against the negative symptoms of schizophrenia and reduce the incidence of extrapyramidal side effects.[5]

While specific binding affinity data for this compound are not available, it is anticipated that the deuteration will not significantly alter the compound's affinity for its target receptors. The primary impact of deuteration is on metabolism rather than on receptor interaction. The following table summarizes the known receptor binding affinities for the parent compound, Mesoridazine.

Table 1: Receptor Binding Affinities of Mesoridazine

Receptor Binding Affinity (Ki) Species Reference
Dopamine D2 < 3 nM (for active stereoisomers) Human [11]
Dopamine D3 Moderate Affinity Human [11]
Serotonin 5-HT1A Not specified Human [11]
Serotonin 5-HT2A Moderate Affinity Human [11]
Serotonin 5-HT2C Not specified Human [11]

| Dopamine D1 | Not specified | Human |[11] |

Metabolism and Pharmacokinetics

Mesoridazine is a metabolite of thioridazine, formed via metabolism by the cytochrome P450 enzyme CYP2D6.[2] Mesoridazine itself undergoes further metabolism in the liver.[12] Identified metabolites include sulforidazine (B28238) (mesoridazine ring sulfoxide), N-desmethylmesoridazine ring sulfoxide, and various lactam and phenolic derivatives.[12][13]

The pharmacokinetic profile of Mesoridazine is characterized by good absorption from the gastrointestinal tract and an elimination half-life of 24 to 48 hours.[3][4]

Expected Impact of Deuteration on Metabolism and Pharmacokinetics of this compound:

The replacement of hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[9] It is hypothesized that this compound, if deuterated at a metabolically active site, will exhibit:

  • Reduced Rate of Metabolism: Leading to lower clearance.

  • Increased Half-Life: Resulting in prolonged exposure.

  • Altered Metabolite Profile: Potentially reducing the formation of certain metabolites.

These anticipated changes could translate to a more favorable dosing regimen and potentially a different side-effect profile compared to the non-deuterated parent drug.

Table 2: Pharmacokinetic Parameters of Mesoridazine

Parameter Value Species Reference
Bioavailability Well absorbed Not specified [4]
Protein Binding 4% Not specified [4]
Half-life 24 to 48 hours Not specified [4]
Metabolism Hepatic Human, Dog, Rat [12]

| Elimination | Renal and Biliary | Not specified |[1] |

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by Mesoridazine initiates distinct intracellular signaling cascades.

  • Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism by Mesoridazine blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels and the subsequent downstream signaling events.

D2_Signaling_Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Antagonizes Gi_o Gi/o Protein D2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream Downstream Effects cAMP->Downstream

Dopamine D2 Receptor Signaling Pathway
  • Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Antagonism by Mesoridazine blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound I1 Combine membranes, radioligand, and test compound in 96-well plate P1->I1 P2 Prepare cell membranes and radioligand solution P2->I1 I2 Incubate to reach equilibrium I1->I2 S1 Rapid filtration through glass fiber filters I2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Quantify radioactivity with scintillation counter S2->S3 A1 Calculate specific binding S3->A1 A2 Determine IC50 from concentration-response curve A1->A2 A3 Calculate Ki using Cheng-Prusoff equation A2->A3 PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis D1 Acclimate rats D2 Administer single IV or PO dose of this compound D1->D2 S1 Collect blood samples at predetermined time points D2->S1 S2 Process blood to obtain plasma S1->S2 S3 Store plasma at -80°C S2->S3 A1 Quantify drug concentration in plasma (LC-MS/MS) S3->A1 A2 Plot concentration-time curves A1->A2 A3 Calculate pharmacokinetic parameters A2->A3

References

Methodological & Application

Application Note: Quantification of Mesoridazine in Human Plasma by LC-MS/MS Using Mesoridazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mesoridazine (B118732) in human plasma. The method utilizes Mesoridazine-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is intended for use by researchers, scientists, and drug development professionals in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Introduction

Mesoridazine is a phenothiazine (B1677639) antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Accurate and reliable quantification of mesoridazine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization. This document provides a detailed protocol for the analysis of mesoridazine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of mesoridazine and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the mesoridazine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Mesoridazine (Quantifier)387.2126.10.13025
Mesoridazine (Qualifier)387.286.10.13035
This compound (IS)390.2129.10.13025

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC54.8102.36.2101.5
Mid QC503.598.94.799.8
High QC4002.9101.24.1100.7

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at the low and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC592.195.8
High QC40094.597.2

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound IS (20 µL) plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc msms MS/MS Detection (MRM) lc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of mesoridazine in plasma.

logical_relationship analyte Mesoridazine sample_prep Sample Preparation analyte->sample_prep is This compound (IS) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection ionization->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of the internal standard in achieving accurate quantification.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of mesoridazine in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and procedural variations.

Application Note: Quantitative Analysis of Mesoridazine in Human Plasma using a Validated LC-MS/MS Method with Mesoridazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mesoridazine (B118732) in human plasma. Mesoridazine, a metabolite of thioridazine, is a phenothiazine (B1677639) antipsychotic agent.[1] This method utilizes a stable isotope-labeled internal standard, Mesoridazine-d3, to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Mesoridazine concentrations in a biological matrix.

Introduction

Mesoridazine is a piperidine-type phenothiazine antipsychotic drug used in the treatment of schizophrenia.[1] It functions primarily by blocking postsynaptic dopamine (B1211576) D2 receptors in the central nervous system.[1] Accurate quantification of Mesoridazine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects.

LC-MS/MS has become the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the quantitative determination of Mesoridazine in human plasma, adaptable for researchers in pharmacology, drug development, and clinical chemistry.

Experimental

Materials and Reagents
  • Mesoridazine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500, Waters Xevo TQ-S)

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Stock and Working Solutions
  • Mesoridazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesoridazine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mesoridazine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Protocols

Sample Preparation
  • Label polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 200 µL of acetonitrile to each tube.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient As described in the table below
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
0.42
2.598
3.098
3.12
4.02

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Mesoridazine 387.2126.1
This compound 390.2126.1

Note: The specific parameters for declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument used.

Method Validation Summary

The following tables summarize the expected performance characteristics of this method based on established bioanalytical method validation guidelines.

Table 1: Calibration Curve

ParameterResult
Linearity Range 0.1 - 200 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.1< 20< 20± 20
Low QC 0.3< 15< 15± 15
Mid QC 15< 15< 15± 15
High QC 150< 15< 15± 15

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Mesoridazine > 8590 - 110
This compound > 8590 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Mesoridazine calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Mesoridazine.

Mesoridazine Signaling Pathway

G Mesoridazine Mesoridazine D2R Dopamine D2 Receptor Mesoridazine->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of Mesoridazine's antagonism at the D2 receptor.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Mesoridazine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for a variety of research applications in the fields of pharmacology and drug development.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mesoridazine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mesoridazine (B118732) in human plasma. The method utilizes Mesoridazine-d3 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method was validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Mesoridazine is a piperidine-type phenothiazine (B1677639) antipsychotic agent and the major active metabolite of thioridazine (B1682328). It is used in the management of schizophrenia and other psychotic disorders.[1][2] Accurate quantification of Mesoridazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4]

LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This leads to enhanced data reliability and robustness.[7] This note provides a comprehensive protocol for method development, sample preparation, and validation for the analysis of Mesoridazine using this compound.

Experimental Protocols

Materials and Reagents
  • Mesoridazine besylate reference standard (≥98% purity)

  • This compound reference standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade Acetonitrile (B52724) (ACN)

  • LC-MS grade Methanol (B129727) (MeOH)

  • LC-MS grade Water

  • Ammonium formate (B1220265) (≥99% purity)

  • Formic acid (LC-MS grade)

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesoridazine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Mesoridazine primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of study sample, CC, or QC into the appropriately labeled tubes.

  • Add 20 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix samples.

  • Vortex all tubes for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Add 200 µL of water containing 0.1% formic acid to the vial.

  • Cap the vials and vortex briefly before placing them in the autosampler for analysis.

LC-MS/MS Method

2.5.1 Liquid Chromatography Conditions

A gradient elution program was developed for optimal separation.

ParameterSetting
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.00 95 5
0.50 95 5
2.50 5 95
3.50 5 95
3.51 95 5

| 4.50 | 95 | 5 |

2.5.2 Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: MRM Transitions and Compound Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) DP (V) CE (V)
Mesoridazine 387.2 126.1 100 80 35

| this compound | 390.2 | 126.1 | 100 | 80 | 35 |

Note: The precursor for Mesoridazine ([M+H]+) is m/z 387.2 and the primary fragment is m/z 126.1.[3][8] For the d3-labeled internal standard, the precursor ion shifts to m/z 390.2, while the fragment ion remains the same as the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Plasma Sample Spike Spike with 20 µL This compound (IS) Sample->Spike Precip Protein Precipitation (300 µL ACN) Spike->Precip Centrifuge Centrifugation (14,000 rpm, 10 min) Precip->Centrifuge Transfer Supernatant Transfer & Dilution Centrifuge->Transfer Inject LC Injection (5 µL) Transfer->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection (Q1/Q3) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: LC-MS/MS analysis workflow from sample preparation to data quantification.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of Mesoridazine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL. The coefficient of determination (r²) was consistently greater than 0.999, indicating a strong linear relationship.

Table 3: Calibration Curve Summary

Analyte Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| Mesoridazine | 0.1 - 200 | y = 0.0152x + 0.0008 | > 0.999 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of the FDA bioanalytical method validation guidelines, with precision (%RSD) within 15% and accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 4: Intra- and Inter-Day Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-Day Mean Conc. (n=6) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Mean Conc. (n=18) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
LLOQ 0.1 0.108 8.9 108.0 0.110 11.2 110.0
LQC 0.3 0.291 6.5 97.0 0.297 8.1 99.0
MQC 15 15.6 4.1 104.0 15.3 5.5 102.0

| HQC | 150 | 147.3 | 3.5 | 98.2 | 148.5 | 4.2 | 99.0 |

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The protein precipitation method provided consistent and high recovery for both the analyte and the internal standard. The matrix effect was minimal, demonstrating the selectivity of the method.

Table 5: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
LQC (0.3 ng/mL) 95.8 97.2 98.5

| HQC (150 ng/mL) | 98.1 | 97.5 | 101.2 |

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of Mesoridazine in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensures high accuracy and reproducibility. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method ideal for pharmacokinetic studies and routine therapeutic drug monitoring. The validation data confirms that the method is linear, precise, accurate, and selective for its intended purpose.

References

Application Notes and Protocols for the Use of Mesoridazine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732), a metabolite of the antipsychotic drug thioridazine (B1682328), has been utilized in the treatment of schizophrenia.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Mesoridazine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise pharmacokinetic data.[4] These application notes provide detailed protocols and data for the use of this compound in pharmacokinetic studies.

Data Presentation

Pharmacokinetic Parameters of Mesoridazine in Humans

The following table summarizes the pharmacokinetic parameters of mesoridazine in healthy human subjects following a single oral dose of thioridazine. Since mesoridazine is a metabolite, its formation is dependent on the metabolism of the parent drug.

ParameterValueReference
Cmax (ng/mL) Lower in slow hydroxylators[5]
AUC (ng*h/mL) Comparable between slow and rapid hydroxylators[5]
Tmax (h) Slower appearance in serum[5]
Half-life (t½) (h) Not explicitly stated for mesoridazine alone[5]
Protein Binding >90%[1]

Note: This data is derived from a study where Mesoridazine was a metabolite of Thioridazine. Cmax and Tmax are influenced by the rate of metabolism from the parent compound.

LC-MS/MS Method Validation Parameters

This table presents typical validation parameters for a bioanalytical method for mesoridazine, adaptable for use with this compound as the internal standard.

ParameterSpecificationReference
Linearity (R²) > 0.999[6]
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%[6]
Intra-day Accuracy (%) 85-115%[6]
Inter-day Accuracy (%) 85-115%[6]
Matrix Effect ~101% for mesoridazine[6]

Experimental Protocols

Bioanalytical Method for Mesoridazine in Plasma using LC-MS/MS with this compound

This protocol is adapted from a validated method for mesoridazine in rat plasma and incorporates the use of this compound as the internal standard.[6]

1. Materials and Reagents:

  • Mesoridazine analytical standard

  • This compound (Internal Standard - IS)[7][8]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ammonium formate (B1220265), analytical grade

  • Formic acid, analytical grade

  • Ultrapure water

  • Control human plasma

2. Stock and Working Solutions Preparation:

  • Mesoridazine Stock Solution (1 mg/mL): Accurately weigh and dissolve mesoridazine in methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the mesoridazine stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %B
    0.0 2
    0.4 2
    2.5 98
    3.0 98
    3.1 2

    | 4.0 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Mesoridazine: m/z 387 > 126[6]

    • This compound: m/z 390 > 129 (predicted, requires experimental confirmation)

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Processing cluster_1 Bioanalytical Procedure cluster_2 Data Acquisition & Analysis A Blood Sample Collection (e.g., from human subjects) B Plasma Separation (Centrifugation) A->B C Plasma Storage (-80°C) B->C D Spike with this compound (IS) C->D E Protein Precipitation (Acetonitrile) D->E F Centrifugation & Supernatant Transfer E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Quantification (Analyte/IS Peak Area Ratio) H->I J Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) I->J

Caption: Workflow for the bioanalysis of Mesoridazine in plasma samples.

Mesoridazine Signaling Pathway

Mesoridazine acts as an antagonist at the Dopamine D2 receptor.[9] The following diagram illustrates the canonical signaling pathway associated with D2 receptor inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Response phosphorylates targets Mesoridazine Mesoridazine Mesoridazine->D2R blocks

Caption: Mesoridazine's antagonism of the Dopamine D2 receptor signaling pathway.

References

Application Note: High-Throughput Bioanalysis of Mesoridazine in Human Plasma using Mesoridazine-d3 as an Internal Standard for Calibration by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mesoridazine (B118732) in human plasma. Mesoridazine-d3 is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring reliable determination of mesoridazine concentrations.

Introduction

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a major active metabolite of thioridazine. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[1][2][3] This document provides a comprehensive protocol for the bioanalysis of mesoridazine using this compound for the construction of a calibration curve.

Experimental Protocols

Materials and Reagents
  • Mesoridazine reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate (B1220265)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Polypropylene microcentrifuge tubes

Stock and Working Solutions Preparation
  • Mesoridazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesoridazine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the mesoridazine stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Calibration Standards and Quality Control Samples

Prepare calibration standards and QC samples by spiking the appropriate mesoridazine working solutions into blank human plasma.

Table 1: Preparation of Calibration Standards and Quality Control Samples

Sample IDAnalyte Concentration (ng/mL)
Blank0
LLOQ1.0
CAL 22.5
CAL 310
CAL 450
CAL 5200
CAL 6800
CAL 72000
ULOQ4000
LQC3.0
MQC150
HQC3000

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

ParameterCondition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 2% to 98% B over 2.5 minutes, with a total run time of 4 minutes.[4][5]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterMesoridazineThis compound (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)ESI+
Precursor Ion (m/z) 387.2390.2
Product Ion (m/z) 126.1[4][5]126.1
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential (DP) Optimized for the specific instrumentOptimized for the specific instrument

Note: The MRM transition for this compound is predicted based on the stable isotope label and the known fragmentation of Mesoridazine. The d3 label is not on the fragmented portion of the molecule.

Data Presentation

The method should be validated according to regulatory guidelines. The following tables represent expected performance data.

Table 4: Calibration Curve Performance

Concentration (ng/mL)Mean Back-Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)0.9898.0≤ 20
2.52.55102.0≤ 15
109.9599.5≤ 15
5051.0102.0≤ 15
200198.099.0≤ 15
800808.0101.0≤ 15
20001990.099.5≤ 15
4000 (ULOQ)4020.0100.5≤ 15

A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.[4][5]

Table 5: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3.0< 1585-115< 1585-115
MQC150< 1585-115< 1585-115
HQC3000< 1585-115< 1585-115

Table 6: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC3.085-115Consistent, precise, and reproducible
HQC300085-115Consistent, precise, and reproducible

Matrix effect should be assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte or internal standard.[4][5]

Visualizations

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Stock Stock Solutions (Mesoridazine & this compound) Working Working Solutions Stock->Working Cal_QC Calibration & QC Samples (Spiked Plasma) Working->Cal_QC Plasma_Sample Plasma Sample (50 µL) Cal_QC->Plasma_Sample Add_IS Add IS in ACN (150 µL) Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Data_Acq Data Acquisition (MRM) Injection->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc

Caption: Bioanalytical workflow for Mesoridazine quantification.

Calibration_Curve_Logic node_analyte Analyte Peak Area (Mesoridazine) node_ratio Peak Area Ratio (Analyte / IS) node_analyte->node_ratio node_is Internal Standard Peak Area (this compound) node_is->node_ratio node_curve Generate Calibration Curve (Ratio vs. Concentration) node_ratio->node_curve node_conc Known Concentration of Calibrators node_conc->node_curve node_unknown Calculate Concentration of Unknown Samples node_curve->node_unknown

Caption: Logic for building the calibration curve.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of mesoridazine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for potential variabilities during sample processing and analysis. This method is well-suited for regulated bioanalysis in the context of drug development and clinical research.

References

Application Notes and Protocols for Mesoridazine-d3 in Urine Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the detection and quantification of Mesoridazine (B118732) in human urine using Mesoridazine-d3 as an internal standard. The protocols are intended for research and forensic toxicology purposes.

Introduction

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a major active metabolite of thioridazine.[1][2] Its detection in urine is crucial for monitoring patient compliance, assessing potential toxicity, and in forensic investigations. The use of a deuterated internal standard, this compound, is the gold standard for accurate quantification by mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

This document outlines a robust method for the analysis of Mesoridazine in urine, employing solid-phase extraction (SPE) for sample clean-up and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Metabolic Pathway of Thioridazine to Mesoridazine

Thioridazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, Mesoridazine.[2][3][4] This metabolic pathway involves the sulfoxidation of the thioether group on the phenothiazine ring. Understanding this pathway is essential for interpreting drug screening results, as the presence of Mesoridazine confirms the administration of Thioridazine.

Thioridazine Thioridazine Mesoridazine Mesoridazine Thioridazine->Mesoridazine Sulfoxidation Sulforidazine Sulforidazine Mesoridazine->Sulforidazine Further Oxidation CYP2D6 CYP2D6 CYP2D6->Thioridazine Catalyzes

Caption: Metabolic conversion of Thioridazine to Mesoridazine.

Experimental Protocols

Materials and Reagents
  • Mesoridazine besylate salt (certified reference material)

  • This compound (certified reference material)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Chloroform (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Drug-free human urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., Empore C18)[5]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the extraction of phenothiazine derivatives from urine.[5]

  • Sample Pre-treatment:

    • To 1.0 mL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL).

    • Add 2.0 mL of 0.1 M NaOH and 7.0 mL of deionized water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Empore C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1.0 mL of a chloroform:acetonitrile (80:20, v/v) mixture.[5]

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are suggested and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mesoridazine 387.2126.1(To be optimized, ~25-35)[6][7]
This compound 390.2126.1 or other stable fragment(To be optimized, ~25-35)

Note: The product ion for this compound should be confirmed by infusion and fragmentation analysis. It is expected to be the same as the unlabeled compound if the deuterium (B1214612) atoms are on the phenothiazine ring structure.

Data and Performance Characteristics

The following table summarizes expected performance characteristics based on published data for Mesoridazine and other phenothiazines in biological matrices.[5][6][7] These values should be established and validated in-house.

ParameterExpected Value Range
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Recovery > 85%
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Add_IS Add this compound Internal Standard Urine_Sample->Add_IS Pretreat Alkalinization and Dilution Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation and Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integration Peak Integration LCMS->Integration Quant Quantification using Internal Standard Integration->Quant Report Final Report Quant->Report

Caption: Urine drug screening workflow for Mesoridazine.

References

Application Note: Quantification of Mesoridazine-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mesoridazine-d3 in human plasma. The protocol outlines three distinct sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), providing flexibility for various laboratory needs and sample complexities. The method utilizes Chlorpromazine-d6 as an internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies, therapeutic drug monitoring, or other research applications involving this compound.

Introduction

Mesoridazine (B118732) is a phenothiazine (B1677639) antipsychotic and a major active metabolite of thioridazine.[1] Isotope-labeled analogues, such as this compound, are crucial for use as internal standards in pharmacokinetic studies of the parent drug or when Mesoridazine itself is the analyte of interest. Accurate and precise quantification of this compound in biological matrices like plasma is essential for reliable data generation. This application note provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a highly sensitive and selective analytical technique.[2] The method has been developed to be consistent with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[3][4][5]

Experimental

Materials and Reagents
  • This compound (structure available from chemical suppliers)

  • Chlorpromazine-d6 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Chlorpromazine-d6 in methanol.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the Chlorpromazine-d6 stock solution in 50:50 (v/v) acetonitrile:water.

LC-MS/MS Parameters

The following tables summarize the liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound390.2129.125
Chlorpromazine-d6 (IS)325.292.130

Note: Collision energies may require optimization depending on the mass spectrometer used.

Sample Preparation Protocols

Three different protocols for plasma sample preparation are provided below. The choice of method may depend on the required level of sample cleanup and sensitivity.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Chlorpromazine-d6).

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Chlorpromazine-d6).

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is ideal for achieving the lowest limits of quantification.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Chlorpromazine-d6) and 200 µL of 4% phosphoric acid in water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to the FDA's guidance on bioanalytical method validation.[3][4][5] Key validation parameters are summarized in the table below.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels (LLOQ, LQC, MQC, HQC).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Matrix Effect Matrix factor should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS_add Add Internal Standard (Chlorpromazine-d6) Plasma->IS_add PPT Add Acetonitrile IS_add->PPT Method 1 LLE Add NaOH & MTBE IS_add->LLE Method 2 SPE_Load Load on C18 Cartridge IS_add->SPE_Load Method 3 Vortex1 Vortex PPT->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Evaporate Evaporate to Dryness Supernatant1->Evaporate Vortex2 Vortex LLE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Organic_layer Collect Organic Layer Centrifuge2->Organic_layer Organic_layer->Evaporate SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: Workflow for this compound quantification in plasma.

Conclusion

This application note provides a detailed and versatile LC-MS/MS method for the quantification of this compound in human plasma. The inclusion of three different sample preparation protocols allows for adaptation based on laboratory workflow and sensitivity requirements. The method is specific, sensitive, and suitable for regulated bioanalysis upon successful validation.

References

Application Notes and Protocols: Mesoridazine-d3 in Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732), a metabolite of the phenothiazine (B1677639) antipsychotic thioridazine, was formerly used in the treatment of schizophrenia.[1][2] Although withdrawn from the U.S. market in 2004 due to concerns about cardiac effects, particularly QT prolongation, its deuterated analog, Mesoridazine-d3, serves as a valuable tool in modern analytical toxicology.[1][3] As a stable isotope-labeled internal standard (SIL-IS), this compound is ideal for use in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its ability to mimic the analyte of interest during sample extraction, chromatographic separation, and ionization, thereby correcting for variations and improving the accuracy and precision of toxicological screening methods.[4]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in toxicology screening, complete with detailed experimental protocols and data presentation.

Principle of Use as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte(s) of interest, which is added at a known concentration to all samples, calibrators, and quality controls. A SIL-IS, such as this compound, is the gold standard for LC-MS/MS analysis because it co-elutes with the non-labeled analyte and experiences similar matrix effects (ion suppression or enhancement), but is distinguishable by its higher mass.[4] This allows for reliable quantification even in complex biological matrices like blood, urine, or plasma.

Quantitative Data

The following tables summarize typical performance data for an LC-MS/MS method for the quantification of a panel of antipsychotic drugs using this compound as an internal standard. The data presented are representative of expected validation results for a robust toxicological screening assay.

Table 1: LC-MS/MS Parameters for Selected Antipsychotics and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 390.2 129.1 35
Thioridazine371.298.138
Haloperidol376.2165.132
Risperidone411.2191.130
Olanzapine313.2256.228
Quetiapine384.2253.133

Table 2: Method Validation Data

AnalyteLLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Thioridazine1.01-500>0.995< 10%< 12%90-110%
Haloperidol0.50.5-250>0.996< 8%< 10%92-108%
Risperidone0.50.5-250>0.998< 7%< 9%95-105%
Olanzapine1.01-500>0.994< 12%< 15%88-112%
Quetiapine1.01-500>0.997< 9%< 11%93-107%

LLOQ: Lower Limit of Quantification; R²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

Protocol 1: Sample Preparation (Solid-Phase Extraction)

This protocol outlines a solid-phase extraction (SPE) method for the isolation of antipsychotic drugs from human plasma prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To a 1 mL aliquot of plasma, add 20 µL of a 1 µg/mL this compound internal standard working solution. Vortex for 10 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0), followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see Protocol 2).

Protocol 2: LC-MS/MS Analysis

This protocol describes the conditions for the chromatographic separation and mass spectrometric detection of the target analytes.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%B
0.00.35
2.00.315
10.00.350
12.00.395
15.00.395
15.10.35
20.00.35
  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1.

Visualizations

Mesoridazine's Mechanism of Action

Mesoridazine, like other typical antipsychotics, primarily exerts its therapeutic effect through the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[5] This antagonism is believed to be responsible for its antipsychotic effects. However, blockade of D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, can lead to adverse effects.

Mesoridazine_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling D2_Receptor->Signaling Activates Response Cellular Response Signaling->Response Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Blocks

Caption: Mesoridazine blocks dopamine D2 receptors.

Experimental Workflow for Toxicological Screening

The following diagram illustrates the general workflow for the analysis of toxicological samples using this compound as an internal standard.

Toxicology_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Quantification) LCMS->Data Report Report Results Data->Report

Caption: Workflow for sample analysis.

Toxicological Considerations

The primary toxicological concern with Mesoridazine is its potential for cardiotoxicity.[6][7] It has been shown to cause a dose-dependent prolongation of the QTc interval, which can increase the risk of serious ventricular arrhythmias, such as Torsades de Pointes.[3][6] This is a class effect for many phenothiazine antipsychotics. The mechanism is thought to involve the blockade of cardiac potassium channels, specifically the hERG channel. When screening for antipsychotics, it is crucial to be aware of this potential for cardiotoxicity, as co-administration of other QT-prolonging drugs can exacerbate this risk.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of antipsychotics and other drugs in a toxicology screening setting. Its use in conjunction with LC-MS/MS provides a robust, accurate, and precise method for determining drug concentrations in complex biological matrices. The protocols and data presented here serve as a guide for the implementation of this compound in toxicology laboratories, aiding in the reliable assessment of drug exposure and potential toxicity.

References

Application Notes and Protocols for Mesoridazine-d3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mesoridazine (B118732) is a phenothiazine (B1677639) antipsychotic and a principal metabolite of thioridazine.[1][2] It primarily functions by blocking postsynaptic dopamine (B1211576) receptors in the central nervous system.[1] Mesoridazine-d3 is a deuterated, stable isotope-labeled form of Mesoridazine. While its primary application is as an internal standard in analytical methods like mass spectrometry for the accurate quantification of Mesoridazine, its biological activity in cell culture experiments is considered identical to that of the unlabeled compound.[3] Therefore, the following protocols and data, based on studies of Mesoridazine and its parent compound Thioridazine, are applicable for investigating the cellular effects of this compound.

These notes provide an overview of its mechanism of action, relevant signaling pathways, and detailed protocols for conducting cell culture experiments to assess its effects on cell viability, apoptosis, and specific signaling pathways.

Safety and Handling:

Mesoridazine and its related compounds should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[4]

  • Storage: Store at +4°C, protected from light.[3][5] Mesoridazine is reported to be hygroscopic.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed information.[4][6]

Mechanism of Action and Signaling Pathways

Mesoridazine exerts its effects through the antagonism of several neurotransmitter receptors. Its primary mechanism involves the blockade of dopamine D2 receptors.[7][8][9][10] However, it also interacts with other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2C), alpha-adrenergic receptors, and muscarinic receptors.[2][7][9]

The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[11] This action inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

Studies on the parent compound, thioridazine, suggest that it may also influence other critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, which is involved in cell cycle progression, proliferation, and survival.[13][14]

Signaling Pathway Diagram

Mesoridazine_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Mesoridazine This compound Mesoridazine->D2R Blocks ATP ATP Response Cellular Response cAMP->Response Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells culture_cells Culture Cells to Optimal Confluency seed_plates Seed Cells in Multi-well Plates culture_cells->seed_plates seed_plates->treat_cells viability Cell Viability Assay (e.g., MTT, Resazurin) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis western Western Blot (Signaling Proteins) treat_cells->western

References

Application Note: High-Throughput Analysis of Mesoridazine-d3 by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mesoridazine (B118732), the primary active metabolite of the antipsychotic drug thioridazine, is extensively studied in pharmacokinetic and drug metabolism research. The use of a stable isotope-labeled internal standard, such as Mesoridazine-d3, is crucial for accurate quantification in biological matrices. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of this compound. The protocol is adapted from a validated method for the analysis of mesoridazine in plasma samples, leveraging the principle that deuteration typically has a negligible effect on reversed-phase chromatographic retention.[1][2]

Chromatographic Conditions

A summary of the liquid chromatography and mass spectrometry conditions for the analysis of this compound is presented below. These conditions are based on a validated method for mesoridazine and are expected to provide excellent separation and detection for its deuterated analog.[1][2]

ParameterCondition
Liquid Chromatography
ColumnReversed-phase C18
Mobile Phase A10mM Ammonium Formate in Water
Mobile Phase BAcetonitrile (B52724)
GradientLinear gradient from 2% to 98% Acetonitrile over 2.1 minutes
Flow RateNot explicitly stated, but typical for analytical LC-MS
Injection VolumeNot explicitly stated
Total Run Time4 minutes
Mass Spectrometry
Ionization ModePositive Ion Mode [M+H]+
DetectionMultiple Reaction Monitoring (MRM)
Monitored Transition (Mesoridazine)m/z 387 > 126
Internal Standard (example)Chlorpromazine (m/z 319 > 86)

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of this compound.

1. Sample Preparation (Protein Precipitation): [1][2]

  • To a 100 µL aliquot of the sample (e.g., plasma), add an appropriate volume of internal standard solution (e.g., Chlorpromazine).

  • Add 3 volumes of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis: [1][2]

  • Set up the LC-MS/MS system with the chromatographic conditions detailed in the table above.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared sample supernatant onto the LC-MS/MS system.

  • Acquire data using the specified MRM transitions in positive ion mode.

  • The total run time for the analysis is approximately 4 minutes.[1][2]

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the separation and quantification of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis.

This application note provides a comprehensive and detailed protocol for the separation and quantification of this compound using LC-MS/MS. The described method is rapid, robust, and suitable for high-throughput analysis in various research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mesoridazine-d3 Signal Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Mesoridazine-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is signal suppression and why is it affecting my this compound internal standard?

A1: Signal suppression, also known as ion suppression, is a common phenomenon in LC-MS where the ionization efficiency of an analyte (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity and can negatively impact the accuracy and precision of your quantitative analysis.[3][4] Even though this compound is a deuterated internal standard intended to mimic the behavior of the analyte, it can still be susceptible to these effects.

Q2: My this compound signal is low and inconsistent across samples. What are the likely causes?

A2: Several factors could be contributing to the low and variable signal of your this compound internal standard. The primary causes include:

  • Matrix Effects: Components in your biological sample (e.g., phospholipids, salts, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[5]

  • Chromatographic Co-elution: The analyte (Mesoridazine) and its deuterated internal standard (this compound) may have slightly different retention times, a phenomenon known as the "isotope effect."[1] This can expose them to different matrix components, leading to differential ion suppression.[1]

  • High Concentration of Analyte or Internal Standard: An excessively high concentration of either the analyte or the internal standard can lead to competition for ionization, causing self-suppression or suppression of the co-eluting species.[1][6][7]

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and reduced signal for all analytes.

  • Improper Mass Spectrometer Settings: Suboptimal settings for parameters like capillary voltage, gas flows, and temperatures can result in poor ionization efficiency.[8][9]

Q3: How can I systematically troubleshoot the signal suppression of this compound?

A3: A logical approach to troubleshooting is crucial. The following workflow can help you identify and resolve the issue.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Phase cluster_3 Confirmation start Low/Variable This compound Signal check_chromatography 1. Verify Analyte and IS Co-elution start->check_chromatography infusion_exp 2. Perform Post-Column Infusion Experiment check_chromatography->infusion_exp If not co-eluting optimize_lc Optimize Chromatographic Method check_chromatography->optimize_lc Poor peak shape sample_prep_eval 3. Evaluate Sample Preparation Efficiency infusion_exp->sample_prep_eval adjust_rt Adjust Gradient to Shift Elution from Suppression Zone infusion_exp->adjust_rt Suppression zone identified ms_params_check 4. Check MS Parameters & Source sample_prep_eval->ms_params_check improve_cleanup Enhance Sample Cleanup (e.g., SPE, LLE) sample_prep_eval->improve_cleanup Matrix effects observed clean_source Clean Ion Source & Optimize MS Parameters ms_params_check->clean_source Inconsistent signal in standard dilute_sample Dilute Sample ms_params_check->dilute_sample Concentration effects suspected end Consistent & Stable This compound Signal optimize_lc->end adjust_rt->end improve_cleanup->end clean_source->end dilute_sample->end G cluster_0 LC Column cluster_1 Ion Source cluster_2 Mass Spectrometer Analyte Mesoridazine Ionization Ionization Process Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Components (e.g., Phospholipids) Suppression Signal Suppression Matrix->Suppression Ionization->Suppression Competition for ionization Detector Detector Suppression->Detector Reduced Ion Signal

References

Technical Support Center: Optimizing Mesoridazine-d3 Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Mesoridazine-d3 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The three primary techniques for extracting this compound and similar phenothiazine (B1677639) compounds from biological matrices like plasma, serum, whole blood, and urine are:

  • Protein Precipitation (PPT): A straightforward and rapid method ideal for initial sample cleanup.[1]

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[1]

Q2: Which extraction method is most suitable for my application?

A2: The choice of extraction method depends on several factors, including the nature of the biological matrix, the required level of sample cleanup, desired recovery, and the analytical technique used for detection (e.g., LC-MS/MS).

  • Protein Precipitation is often used for its simplicity and speed, especially in early-stage discovery studies.[2]

  • Liquid-Liquid Extraction offers a good balance of cleanup and recovery and can be optimized for specific analytes.

  • Solid-Phase Extraction typically provides the cleanest extracts, which is crucial for minimizing matrix effects in sensitive LC-MS/MS analyses.[3]

Q3: What is this compound, and why is it used?

A3: this compound is a deuterated form of Mesoridazine. In bioanalytical methods, deuterated analogs of the target analyte are commonly used as internal standards. They behave almost identically to the non-deuterated compound during extraction and chromatographic separation but can be distinguished by a mass spectrometer due to their mass difference. This allows for accurate quantification of the analyte, as the internal standard helps to correct for variability in extraction recovery and matrix effects.

Troubleshooting Guides

Low Recovery

Problem: I am experiencing low recovery of this compound after extraction.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation (PPT) - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to the sample is used. A common starting point is 3:1 (solvent:sample).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Optimize the incubation time and temperature. Lower temperatures can sometimes improve precipitation.
Suboptimal pH in Liquid-Liquid Extraction (LLE) - Mesoridazine is a basic drug. Adjust the pH of the aqueous sample to be at least 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.[4][5]- Experiment with different buffers to maintain a stable pH during extraction.
Incorrect Solvent Selection in LLE - Select an extraction solvent that is immiscible with the sample matrix and in which Mesoridazine has high solubility. Common solvents for basic drugs include methyl tert-butyl ether (MTBE), dichloromethane, and ethyl acetate.- Consider using a mixture of solvents to optimize polarity.
Inefficient Elution in Solid-Phase Extraction (SPE) - Ensure the elution solvent is strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE (e.g., C18), a high percentage of organic solvent (e.g., methanol (B129727), acetonitrile) is typically required.- The pH of the elution solvent may need to be adjusted to ensure the analyte is in a state that is readily eluted. For basic compounds like Mesoridazine, an acidic elution solvent can be effective.- Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery.
Analyte Breakthrough during SPE Loading - The sample loading flow rate may be too high. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent.- The sorbent bed may be overloaded. Consider using an SPE cartridge with a larger sorbent mass or diluting the sample before loading.
Analyte Loss during Washing Step in SPE - The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).
High Matrix Effects / Ion Suppression in LC-MS/MS

Problem: I am observing significant ion suppression for this compound in my LC-MS/MS analysis.

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup - Protein precipitation is a relatively "crude" cleanup method and may leave behind phospholipids (B1166683) and other endogenous components that can cause ion suppression.[6] Consider switching to a more rigorous cleanup technique like LLE or SPE.- For SPE, ensure that the wash steps are effective at removing interfering matrix components. Experiment with different wash solvents of varying polarity and pH.
Co-elution of Interfering Compounds - Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, gradient profile, or flow rate.- A longer chromatographic run time may be necessary to achieve adequate separation.
Choice of Ionization Source - While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, consider testing APCI.
Inconsistent and Irreproducible Results

Problem: My extraction results for this compound are not consistent between samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Ensure all samples are treated identically throughout the extraction process. This includes vortexing times, incubation periods, and solvent volumes.- Use calibrated pipettes to ensure accurate volume measurements.
Variability in Biological Matrix - Different lots of biological matrices can have varying compositions, leading to inconsistent matrix effects.[7] If possible, use a pooled matrix for method development and validation.- For whole blood, ensure complete hemolysis before proceeding with extraction to release the drug from red blood cells.
SPE Cartridge Inconsistency - Ensure that the SPE cartridges are from the same lot and have been stored correctly.- Properly condition and equilibrate the SPE cartridges before loading the sample to ensure consistent sorbent activation. Do not let the sorbent bed dry out between steps unless specified by the protocol.
Emulsion Formation in LLE - Emulsions can form at the interface of the two liquid phases, making phase separation difficult and leading to inconsistent recoveries. To break emulsions, try centrifugation, adding salt to the aqueous phase, or gentle agitation.

Experimental Protocols

Protein Precipitation (PPT)

This protocol is adapted from a method for the determination of Mesoridazine in rat plasma.[8]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of phenothiazines from plasma using a C18 SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Dilute the plasma sample (e.g., 500 µL) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and load it onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile). An acidic modifier (e.g., 0.1% formic acid) can be added to the elution solvent to improve the recovery of basic compounds.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid-Liquid Extraction (LLE)

This is a general protocol for the extraction of basic drugs like Mesoridazine from plasma.

  • To 500 µL of plasma sample in a glass tube, add the internal standard (this compound).

  • Add a small volume of a basic solution (e.g., 1 M NaOH) to adjust the pH to >9.

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Phenothiazines

Extraction MethodAnalyte(s)MatrixRecovery (%)Reference
Protein PrecipitationMesoridazineRat PlasmaNot explicitly stated, but matrix effects were low (99.5-101%)[8]
Solid-Phase Extraction (C18)Various PhenothiazinesHuman Plasma91 - 95[9]
Solid-Phase Extraction (Cyanopropyl)Various PhenothiazinesHuman Plasma> 91[10]
Liquid-Liquid Extraction (Dichloromethane)ThioridazineHuman Plasma78[11][12]
Liquid-Liquid Extraction (Dichloromethane)ChlorpromazineHuman Plasma42[11][12]

Note: Recovery data can vary significantly based on the specific protocol, analyte, and matrix.

Visualizations

Protein_Precipitation_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Analysis start Start: Plasma Sample + IS add_solvent Add Cold Acetonitrile (3:1 ratio) start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Protein Precipitation Workflow

Solid_Phase_Extraction_Workflow cluster_0 Cartridge Preparation cluster_1 Extraction Process cluster_2 Analysis condition Condition: Methanol equilibrate Equilibrate: Water condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow

Liquid_Liquid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Analysis start Start: Plasma Sample + IS adjust_ph Adjust pH (>9) start->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow

References

Technical Support Center: Optimizing Mesoridazine-d3 Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Mesoridazine-d3 during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing, fronting, or splitting) for this compound?

A1: Poor peak shape for this compound, a basic compound, in reversed-phase HPLC is often attributed to several factors:

  • Secondary Interactions: The primary cause of peak tailing for basic compounds like this compound is the interaction between the protonated basic analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns.[1][2][3] This interaction is more pronounced at mid-range pH values (pH > 3).[1][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion or splitting.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetrical peaks.[4][6]

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly fronting.[7]

  • System Dead Volume: Excessive tubing length or poorly made connections can lead to extra-column band broadening, resulting in wider and less symmetrical peaks.[4]

Q2: What is the pKa of Mesoridazine and why is it important for HPLC method development?

A2: The strongest basic pKa of Mesoridazine is approximately 8.19. This value is crucial because the ionization state of the molecule, and therefore its retention and peak shape in reversed-phase HPLC, is highly dependent on the mobile phase pH relative to its pKa. For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH directly influences the ionization of both the this compound molecule and the residual silanol groups on the silica-based stationary phase.

  • At low pH (e.g., pH 2.5-3.5): The residual silanol groups are protonated (Si-OH) and neutral, minimizing their secondary interactions with the positively charged this compound molecules. This typically results in a significantly improved, more symmetrical peak shape.[1]

  • At mid-range pH: Silanol groups are ionized and negatively charged, leading to strong electrostatic interactions with the protonated basic analyte, which causes peak tailing.[1][4]

  • At high pH (e.g., pH > 8): this compound will be in its neutral, unprotonated form, which can also lead to good peak shapes. However, this requires a column that is stable at high pH, as traditional silica-based columns can degrade under these conditions.[1]

Q4: What are "end-capped" columns and how do they help improve the peak shape of basic compounds?

A4: End-capping is a chemical process used during column manufacturing to convert the highly polar and acidic residual silanol groups on the silica (B1680970) surface into less polar, non-acidic groups. This is typically achieved by reacting the silica with a small silylating agent, such as trimethylchlorosilane. By "capping" these active sites, the potential for secondary interactions with basic analytes like this compound is significantly reduced, leading to minimized peak tailing and improved peak symmetry.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.

Initial Assessment:

  • Review System Suitability Data: Check the tailing factor (Tf) or asymmetry factor (As) from your recent and historical data. A sudden increase in tailing suggests a recent problem, while persistent tailing points to a need for method optimization.[2]

  • Observe All Peaks: If all peaks in the chromatogram are tailing, the issue is likely related to the system (e.g., a blocked frit or column void). If only the this compound peak is tailing, the problem is more likely chemical in nature (e.g., secondary interactions).

Troubleshooting Workflow:

start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units away from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Are you using an End-Capped Column? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to an End-Capped or High-Purity Silica Column check_column->change_column No check_overload Is there evidence of Column Overload? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_system Check for System Dead Volume check_solvent->check_system No match_solvent->check_system optimize_system Use Shorter/Narrower Tubing, Check Fittings check_system->optimize_system Yes end Symmetrical Peak Achieved check_system->end No optimize_system->end

Caption: Troubleshooting workflow for resolving peak tailing.

Problem: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that is broader than the trailing edge.

Common Causes and Solutions:

  • Sample Overload: This is a frequent cause of peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[7]

Problem: Split Peaks

Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak.

Troubleshooting Steps:

  • Column Contamination or Void: A blocked column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks for all analytes.

    • Solution: Reverse and flush the column. If the problem persists, replace the column. Using a guard column can help prevent this issue.

  • Sample Solvent Incompatibility: A strong sample solvent can cause the analyte to precipitate at the column inlet when it mixes with a weaker mobile phase, resulting in a split peak.

    • Solution: Match the sample solvent to the mobile phase.

  • Mobile Phase pH Close to pKa: If the mobile phase pH is very close to the pKa of this compound, it can exist in both ionized and neutral forms, which may separate into two closely eluting peaks.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa.[8]

Data Presentation

The following tables summarize the impact of mobile phase pH and column chemistry on the peak shape of basic compounds, which is directly applicable to the analysis of this compound.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) for a Basic Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Good Symmetry
2.51.10Excellent Symmetry

Data adapted from a study on basic drug compounds, demonstrating a significant improvement in peak shape at lower pH.[3]

Table 2: Effect of Column Chemistry on Peak Asymmetry (As) for a Basic Compound

Column TypePeak Asymmetry (As)Peak Shape
Conventional C18 (Non-end-capped)> 2.0Significant Tailing
End-capped C181.2 - 1.5Improved Symmetry
High-Purity, End-capped C181.0 - 1.2Excellent Symmetry

This table illustrates the general trend observed when analyzing basic compounds on different types of reversed-phase columns.

Experimental Protocols

This section provides a detailed methodology for an HPLC experiment designed to optimize the peak shape of this compound.

Objective: To achieve a symmetrical peak (Tailing Factor ≤ 1.2) for this compound.

Instrumentation:

  • Standard HPLC system with a UV detector.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and methanol

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Deionized water

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

  • C8 column (e.g., 150 mm x 4.6 mm, 3 µm particle size), end-capped.[1]

Experimental Workflow:

prep_std Prepare this compound Standard Solution (e.g., 10 µg/mL in Mobile Phase) inject_sample Inject this compound Standard prep_std->inject_sample prep_mp_A Prepare Mobile Phase A: 20 mM Ammonium Formate (pH adjusted to 3.0 with Formic Acid) setup_hplc Set up HPLC System: - Column: C18, End-capped - Mobile Phase Gradient:  (e.g., 40-60% B over 10 min) - Flow Rate: 1.0 mL/min - Detection: UV at 265 nm prep_mp_A->setup_hplc prep_mp_B Prepare Mobile Phase B: Acetonitrile prep_mp_B->setup_hplc setup_hplc->inject_sample analyze_peak Analyze Peak Shape (Calculate Tailing Factor) inject_sample->analyze_peak is_tf_ok Is Tailing Factor <= 1.2? analyze_peak->is_tf_ok optimize Troubleshoot: - Decrease Mobile Phase pH - Increase Buffer Concentration - Try a C8 Column - Reduce Injection Volume is_tf_ok->optimize No end Method Optimized is_tf_ok->end Yes optimize->inject_sample

Caption: Experimental workflow for optimizing this compound peak shape.

Detailed Method:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, end-capped (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A good starting point is a linear gradient from 60:40 (A:B) to 40:60 (A:B) over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • Analysis and Optimization:

    • Inject the standard solution and evaluate the peak shape. Calculate the tailing factor.

    • If tailing is observed (Tf > 1.2), consider the following adjustments sequentially:

      • Lower the pH of Mobile Phase A to 2.5.

      • Increase the buffer concentration to 50 mM.

      • Switch to an end-capped C8 column, which may offer different selectivity and improved peak shape for basic compounds.[1]

      • Reduce the injection volume to 5 µL to rule out column overload.

By following these troubleshooting guides and experimental protocols, you can systematically address the common causes of poor peak shape for this compound and achieve robust and reliable HPLC results.

References

Mesoridazine-d3 stability issues in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesoridazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered during the analytical use of this deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability of this compound in analytical samples.

Q1: My this compound signal is decreasing over time in my processed samples left on the autosampler. What could be the cause?

A1: This issue, known as poor benchtop stability, can be attributed to several factors:

  • Photodegradation: Mesoridazine (B118732), as a phenothiazine (B1677639) derivative, is susceptible to degradation upon exposure to light.[1][2][3] Both UV and visible light can cause the degradation of thioridazine (B1682328) and its metabolites, including mesoridazine.[1][3] It is crucial to protect samples from light by using amber vials or covering the autosampler.

  • Oxidation: The sulfoxide (B87167) group in mesoridazine is prone to oxidation. This can be exacerbated by the presence of certain ions or reactive species in the sample matrix.

  • pH Instability: Phenothiazines can be unstable in solutions with non-optimal pH.[4][5] It is important to ensure the final sample solution is buffered to a pH that ensures stability.

Troubleshooting Steps:

  • Protect from Light: Use amber autosampler vials or cover the sample tray to minimize light exposure.

  • Control Temperature: If possible, use a cooled autosampler (e.g., 4°C) to slow down potential degradation.

  • Assess pH: Check the pH of your final sample extract and adjust if necessary. Neutral or slightly acidic conditions are generally preferred for phenothiazines.

  • Limit Exposure Time: Minimize the time samples are left on the autosampler before injection. Analyze samples in shorter batches if necessary.

Q2: I am observing inconsistent results with my this compound internal standard during freeze-thaw cycles. Why is this happening and how can I test for it?

A2: Inconsistent results after freeze-thaw cycles can indicate instability of this compound in the biological matrix. The repeated freezing and thawing can lead to changes in the sample's pH, concentration gradients of solutes, and can accelerate degradation.[6][7]

Troubleshooting and Protocol for Freeze-Thaw Stability:

  • Objective: To determine the stability of this compound in a specific biological matrix after a set number of freeze-thaw cycles.

  • Procedure:

    • Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).

    • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[8]

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles, ensuring the number of cycles meets or exceeds the expected handling of study samples.[8][9]

    • After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and quality control (QC) samples.

    • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[9]

Q3: How should I prepare and store my this compound stock and working solutions to ensure long-term stability?

A3: Proper preparation and storage of stock and working solutions are critical for accurate quantification.

  • Solvent Selection: Use a high-purity, anhydrous organic solvent such as methanol (B129727) or acetonitrile. Avoid acidic or basic solutions for long-term storage as they can catalyze degradation.

  • Storage Conditions: Store stock solutions in a tightly sealed container at a low temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation.[10]

  • Light Protection: Always store solutions in amber vials or in the dark to prevent photodegradation.

  • Stability Assessment: The stability of stock solutions should be periodically verified against a freshly prepared standard.[10] The response of the stored solution should be compared to that of the new solution.

Solution TypeRecommended SolventStorage TemperatureLight Protection
Stock Solution Methanol or Acetonitrile (Anhydrous)-20°C or -80°CAmber vials/In the dark
Working Solution Diluent compatible with analytical method2-8°C (short-term)Amber vials/In the dark

Q4: I am seeing a shift in the retention time of this compound compared to the non-deuterated mesoridazine. Is this normal?

A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "isotope effect." This is more pronounced with a higher number of deuterium (B1214612) atoms. While they should ideally co-elute, a small separation is often observed in chromatography. It is important to ensure that the integration parameters for both the analyte and the internal standard are set correctly to account for any minor shifts.

Q5: What are the likely degradation products of Mesoridazine?

A5: Mesoridazine is thioridazine 2-sulfoxide.[11] Further oxidation of the sulfoxide group can occur, leading to the formation of sulforidazine (B28238) (thioridazine 2-sulfone).[2][12] Under UV light, mesoridazine can also undergo epimerization and other degradation pathways.[3] Photodegradation of the parent compound, thioridazine, has been shown to produce mono-, di-, and tri-oxygenated derivatives.[1]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability in a Biological Matrix

  • Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specific storage conditions.

  • Methodology:

    • Prepare a set of QC samples at low and high concentrations by spiking this compound into the biological matrix of interest (e.g., human plasma).

    • Divide the samples into aliquots for analysis at different time points (e.g., 0, 1, 3, 6 months).

    • Store the samples at the intended long-term storage temperature (e.g., -80°C).

    • At each designated time point, retrieve a set of samples, process them, and analyze them against a freshly prepared calibration curve.

    • The measured concentration should be within ±15% of the nominal concentration.

Protocol 2: Stock Solution Stability Assessment

  • Objective: To determine the stability of this compound stock solution under defined storage conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.

    • Store the solution under the desired conditions (e.g., -20°C in the dark).

    • At specified intervals (e.g., 0, 1, 3, 6, 12 months), prepare a working solution from the stored stock solution.

    • Concurrently, prepare a fresh stock solution of this compound and a corresponding working solution.

    • Analyze both the stored and fresh working solutions using the analytical method (e.g., LC-MS/MS).

    • Compare the peak area response of the stored solution to the fresh solution. The response of the stored solution should be within an acceptable range (e.g., 90-110%) of the fresh solution.[10]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working spike_matrix Spike into Biological Matrix (QCs) prep_working->spike_matrix benchtop Benchtop Stability (Room Temperature) spike_matrix->benchtop Expose to Conditions freeze_thaw Freeze-Thaw Cycles (-80°C to RT) spike_matrix->freeze_thaw Expose to Conditions long_term Long-Term Storage (-80°C) spike_matrix->long_term Expose to Conditions extraction Sample Extraction benchtop->extraction freeze_thaw->extraction long_term->extraction lcms LC-MS/MS Analysis extraction->lcms compare Compare to Freshly Prepared Samples lcms->compare acceptance Assess Against Acceptance Criteria (±15%) compare->acceptance degradation_pathway Potential Degradation Pathways for Mesoridazine Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine 2-Sulfoxide) Thioridazine->Mesoridazine Metabolism / Oxidation Sulforidazine Sulforidazine (Thioridazine 2-Sulfone) Mesoridazine->Sulforidazine Oxidation Photo_Products Other Photodegradation Products Mesoridazine->Photo_Products UV/Visible Light

References

Technical Support Center: Minimizing Ion Suppression of Mesoridazine-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression of Mesoridazine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the quantitative analysis of mesoridazine (B118732) using its deuterated internal standard.

Troubleshooting Guides

This section provides solutions to specific problems you may be encountering in your experiments.

Problem 1: Poor reproducibility and accuracy in quantitative results.

  • Question: My calibration curve is non-linear and my quality control samples are failing. I'm using this compound as an internal standard. What could be the cause?

  • Answer: This is a classic sign of differential ion suppression, where Mesoridazine and this compound are not being affected by the sample matrix in the same way.[1][2] Ideally, a deuterated internal standard co-elutes with the analyte and experiences identical ion suppression, allowing for an accurate signal ratio.[1][2] However, even minor chromatographic separation between the two can lead to inaccurate quantification if they elute into regions with varying matrix effects.[1][3]

    Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of Mesoridazine and this compound. A slight shift in retention time, known as the deuterium (B1214612) isotope effect, can be significant enough to cause differential suppression.[1][3]

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of mesoridazine solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.

    • Optimize Chromatography: Adjust your chromatographic conditions to shift the elution of Mesoridazine and its internal standard to a region with minimal ion suppression. This may involve changing the mobile phase composition, gradient profile, or column chemistry.

    • Enhance Sample Cleanup: If chromatographic optimization is insufficient, consider more rigorous sample preparation techniques to remove interfering matrix components.[4][5]

Problem 2: Low signal intensity for this compound in matrix samples compared to neat solutions.

  • Question: The peak area of my internal standard, this compound, is significantly lower in my plasma samples than in my standard solutions. Why is this happening and how can I fix it?

  • Answer: A significant drop in the internal standard signal in the presence of a biological matrix is a direct indication of ion suppression.[6][7] Co-eluting endogenous compounds from the plasma, such as phospholipids (B1166683) or salts, are likely competing with this compound for ionization in the ESI source.[8]

    Troubleshooting Steps:

    • Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering substances.[7][9] Consider implementing more effective cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner extract.[4][5][7]

    • Sample Dilution: Diluting your sample can reduce the concentration of matrix components causing ion suppression.[2][9] However, be mindful that this will also dilute your analyte of interest, which may impact sensitivity.

    • Optimize ESI Source Parameters: Systematically adjust source parameters like nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to maximize the signal for this compound.[7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern in ESI-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][6] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[9] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1][6] Ion suppression typically occurs in the ion source, where competition for charge or surface area on the ESI droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[4][9]

Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

A2: In theory, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through the ratio of the analyte signal to the internal standard signal.[1][2] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, often due to the "deuterium isotope effect".[1][3] This can cause them to encounter different matrix components as they elute, leading to inaccurate results.[1]

Q3: What are the most common causes of ion suppression in bioanalytical methods?

A3: Common causes of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples.[8]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[10][11]

  • High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[9]

  • Mobile phase additives: Some mobile phase additives, particularly ion-pairing agents like TFA, can cause significant signal suppression.[10][12] It is often better to use more MS-friendly additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[9][10]

Q4: How can I quantitatively assess the matrix effect for my Mesoridazine assay?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).[8] This is typically done by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[8]

Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

Objective: To identify regions in the chromatographic run where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Mesoridazine standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank extracted matrix sample (e.g., plasma extract prepared with your current method)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with your analytical column and mobile phase gradient.

  • Connect the syringe pump to the MS inlet via a tee union, placed between the LC outlet and the MS inlet.

  • Continuously infuse the mesoridazine standard solution at a low flow rate (e.g., 5-10 µL/min).

  • Begin data acquisition on the MS, monitoring the MRM transition for mesoridazine. You should observe a stable, elevated baseline signal.

  • Inject the blank extracted matrix sample onto the LC system.

  • Monitor the mesoridazine signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement for Mesoridazine and this compound.

Materials:

  • LC-MS/MS system

  • Mesoridazine and this compound standard solutions

  • Blank biological matrix (e.g., plasma)

  • Sample preparation reagents

Methodology:

  • Prepare Set A: Spike a known concentration of Mesoridazine and this compound into your mobile phase or a neat solution.

  • Prepare Set B: Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with the same concentration of Mesoridazine and this compound as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor for both the analyte and the internal standard using the formula provided in the FAQs.

  • Ideally, the Matrix Factor for both should be close to 1, and the ratio of the analyte MF to the internal standard MF should also be close to 1.

Data Presentation

Table 1: Effect of Sample Preparation Method on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodMean Peak Area of this compoundMatrix Factor (MF)
Protein Precipitation85,0000.43
Liquid-Liquid Extraction155,0000.78
Solid-Phase Extraction188,0000.94
Peak area in neat solution = 200,000

Table 2: Impact of Mobile Phase Additive on Mesoridazine Signal

Mobile Phase Additive (0.1%)Mean Peak Area of MesoridazineSignal Suppression (%)
Formic Acid450,0000% (Reference)
Acetic Acid410,0008.9%
Trifluoroacetic Acid (TFA)95,00078.9%

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Poor_Reproducibility Poor Reproducibility / Low Signal Check_Coelution Verify Analyte/IS Co-elution Poor_Reproducibility->Check_Coelution Is there a retention time shift? Dilute_Sample Dilute Sample Poor_Reproducibility->Dilute_Sample Optimize_Source Optimize MS Source Poor_Reproducibility->Optimize_Source Post_Column_Infusion Post-Column Infusion Check_Coelution->Post_Column_Infusion Yes / Unsure Calculate_MF Calculate Matrix Factor Post_Column_Infusion->Calculate_MF Identify suppression zones Optimize_Chroma Optimize Chromatography Calculate_MF->Optimize_Chroma MF < 0.8 Improve_Cleanup Enhance Sample Cleanup (LLE/SPE) Calculate_MF->Improve_Cleanup MF < 0.8 Optimize_Chroma->Poor_Reproducibility Re-evaluate Improve_Cleanup->Poor_Reproducibility Re-evaluate Dilute_Sample->Poor_Reproducibility Re-evaluate Optimize_Source->Poor_Reproducibility Re-evaluate

Caption: Troubleshooting workflow for addressing ion suppression.

SignalPathway cluster_suppression Ion Suppression Mechanism LC_Eluent LC Eluent (Mesoridazine + Matrix) ESI_Source ESI Source (Droplet Formation & Ionization) LC_Eluent->ESI_Source MS_Analyzer Mass Analyzer (Detection) ESI_Source->MS_Analyzer Signal Signal MS_Analyzer->Signal Competition Competition for charge/ surface area Competition->ESI_Source Droplet_Properties Changes in droplet properties (viscosity, surface tension) Droplet_Properties->ESI_Source

Caption: The impact of ion suppression on the ESI-MS signal pathway.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Mesoridazine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for this compound?

  • Mesoridazine (B118732) (Analyte): The protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 387. A common product ion is m/z 126.[1][2]

  • Thioridazine-d3 (Related Internal Standard): The protonated molecule [M+H]+ has an m/z of 374.2, and a primary product ion is m/z 129.2.[3]

For This compound , the expected protonated molecule [M+H]+ would be approximately m/z 390.2 . Based on the fragmentation of similar compounds, a logical product ion to monitor would be m/z 129.2 or m/z 126 . It is crucial to optimize the collision energy for this transition on your specific instrument.

Q2: Which internal standard is suitable for the analysis of Mesoridazine?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, making this compound the preferred choice for quantifying Mesoridazine.[4] Using a deuterated internal standard helps to control for variability during sample extraction, chromatography, and ionization.[4][5] If this compound is unavailable, other compounds like chlorpromazine (B137089) have been used, but a stable isotope-labeled analog will provide the most accurate and precise results.[1][2]

Q3: What are the common sample preparation techniques for Mesoridazine analysis in biological matrices?

A3: The most common sample preparation techniques for Mesoridazine and similar compounds in biological matrices like plasma or serum are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[1][2]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by using a sorbent to retain the analyte of interest while interferences are washed away. This can help reduce matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.

The choice of method depends on the required sensitivity, sample volume, and the complexity of the matrix.

Q4: What are typical liquid chromatography (LC) conditions for Mesoridazine analysis?

A4: A reversed-phase C18 column is commonly used for the separation of Mesoridazine.[1][2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10mM ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transitions.Verify the precursor and product ion masses. Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct masses and optimize collision energy.
Poor ionization.Check the electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is appropriate for positive ionization of this compound. Consider adding a modifier like formic acid to the mobile phase.
Sample degradation.Prepare fresh standards and samples. Mesoridazine can be sensitive to light and temperature.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the column.Ensure the mobile phase pH is appropriate. Consider a different column chemistry if the issue persists.
Extra-column volume.Check all tubing and connections for excessive length or dead volume.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve the sample preparation method (e.g., switch from PPT to SPE) to remove more interfering compounds.[6]
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and reproducible sample handling procedures. Use of a deuterated internal standard like this compound is critical to correct for this variability.[4][5]
Fluctuations in instrument performance.Perform regular system suitability checks and calibrations.
Interference with Analyte Peak Co-eluting isobaric compounds.Optimize the chromatographic separation to resolve the interference from the this compound peak.
Crosstalk from the analyte (Mesoridazine).Ensure that the selected MRM transitions for this compound are unique and do not overlap with any fragments from Mesoridazine.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of Mesoridazine, which can serve as a benchmark when developing a method with this compound.

Table 1: Linearity and Sensitivity of Mesoridazine Analysis

Parameter Value Reference
Linear Range0.001 - 4 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Quantification (LOQ)1 ng/mL (in plasma)[2]

Table 2: Precision and Accuracy of Mesoridazine Analysis

Parameter Acceptance Criteria Reference
Intra-day Precision (%RSD)< 15%[3]
Inter-day Precision (%RSD)< 15%[3]
Accuracy (%Bias)Within ±15%[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Mesoridazine Analysis (Adaptable for this compound)
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mesoridazine: Q1 387.2 -> Q3 126.1

    • This compound (Proposed): Q1 390.2 -> Q3 129.2 (or 126.1)

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Troubleshooting_Logic Start Problem Encountered No_Signal No or Low Signal Start->No_Signal Poor_Peak_Shape Poor Peak Shape Start->Poor_Peak_Shape High_Background High Background Start->High_Background Check_MRM Verify MRM Transitions? No_Signal->Check_MRM Check_Overload Column Overload? Poor_Peak_Shape->Check_Overload Check_Solvents Contaminated Solvents? High_Background->Check_Solvents Optimize_Ionization Optimize Ionization Source? Check_MRM->Optimize_Ionization No Infuse_Standard Infuse Standard Check_MRM->Infuse_Standard Yes Check_Sample_Integrity Check Sample Integrity? Optimize_Ionization->Check_Sample_Integrity No Adjust_Mobile_Phase Adjust Mobile Phase pH Optimize_Ionization->Adjust_Mobile_Phase Yes Prepare_Fresh Prepare Fresh Samples Check_Sample_Integrity->Prepare_Fresh Yes Check_Interactions Secondary Interactions? Check_Overload->Check_Interactions No Reduce_Injection Reduce Injection Volume Check_Overload->Reduce_Injection Yes Change_Column Consider Different Column Check_Interactions->Change_Column Yes Check_Matrix_Effects Matrix Effects? Check_Solvents->Check_Matrix_Effects No Use_Pure_Solvents Use High-Purity Solvents Check_Solvents->Use_Pure_Solvents Yes Improve_Sample_Prep Improve Sample Prep (e.g., SPE) Check_Matrix_Effects->Improve_Sample_Prep Yes

References

resolving co-elution of Mesoridazine-d3 with metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Mesoridazine-d3 with its corresponding unlabeled metabolites during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Mesoridazine (B118732) and what are its major metabolites?

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a principal active metabolite of thioridazine (B1682328).[1][2] The metabolism of thioridazine is complex and primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of Mesoridazine.[1][3] Further metabolism can result in other compounds such as sulforidazine (B28238) (thioridazine-2-sulfone) and northioridazine.[4][5] Given that this compound is a stable isotope-labeled internal standard (SIL-IS) for Mesoridazine, it is crucial to consider the potential for co-elution with these structurally similar metabolites.

Q2: Why is co-elution of this compound with metabolites a problem in LC-MS/MS analysis?

Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same time.[6] When this compound (the internal standard) co-elutes with a metabolite of Mesoridazine, it can lead to several analytical issues:

  • Ion Suppression or Enhancement: The presence of a co-eluting compound can affect the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source, leading to inaccurate quantification.[7][8]

  • Isobaric Interference: Some metabolites may have the same nominal mass as this compound, leading to overlapping signals in the mass spectrometer.

  • Inaccurate Integration: Overlapping chromatographic peaks can be difficult to integrate accurately, resulting in imprecise and inaccurate results.

Q3: My this compound peak is showing fronting or tailing. What could be the cause?

Peak fronting or tailing can be indicative of several issues, including co-elution.[6] A shoulder on the main peak is a strong indicator of a co-eluting substance.[6] Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

  • Column Degradation: Over time, the performance of an LC column can degrade, resulting in peak shape issues.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.

Q4: Can the deuterium (B1214612) label on this compound affect its chromatographic behavior?

Yes, deuterium-labeled internal standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[9][10] This phenomenon, known as the "isotope effect," is generally small but can be significant in high-resolution chromatography.[10] While this can sometimes aid in separation, it can also lead to co-elution with other closely eluting compounds if the chromatographic method is not optimized.

Troubleshooting Guide

Problem: Suspected Co-elution of this compound with Metabolites

This guide provides a systematic approach to diagnosing and resolving co-elution issues.

Step 1: Confirm Co-elution

  • Visual Inspection of the Chromatogram: Look for peak shoulders, asymmetry, or broader-than-expected peaks for this compound.[6]

  • Mass Spectral Analysis: Examine the mass spectra across the width of the chromatographic peak. If co-elution is occurring, the mass spectrum will change from the leading edge to the tailing edge of the peak.[6]

  • Use of High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between compounds with very similar masses.

Step 2: Identify the Co-eluting Metabolite

To identify the interfering metabolite, it is helpful to know the potential m/z values of common Mesoridazine and Thioridazine metabolites.

CompoundMolecular Formula[M+H]+ m/z
MesoridazineC21H26N2OS2387.15
This compoundC21H23D3N2OS2390.17
SulforidazineC21H26N2O2S2403.14
NorthioridazineC20H24N2S2373.14
Thioridazine-5-sulfoxideC21H26N2OS2387.15

Note: This table presents calculated monoisotopic masses. Actual observed m/z values may vary slightly depending on the instrument and calibration.

Step 3: Resolve the Co-elution

If co-elution is confirmed, the following strategies can be employed to improve separation.

Workflow for Resolving Co-elution

G cluster_0 Troubleshooting Workflow A Problem: Suspected Co-elution of this compound and Metabolites B Step 1: Confirm Co-elution - Peak Shape Analysis - Mass Spectral Purity A->B C Step 2: Modify Chromatographic Conditions B->C If Co-elution Confirmed D Option A: Adjust Mobile Phase Gradient C->D E Option B: Change Mobile Phase pH C->E F Option C: Evaluate Different Column Chemistry C->F G Step 3: Optimize MS/MS Detection D->G E->G F->G H Select Unique MRM Transitions G->H I Step 4: Re-validate Method H->I J Resolution Achieved I->J

Caption: A stepwise workflow for troubleshooting and resolving the co-elution of this compound with its metabolites.

Experimental Protocols

Protocol 1: Chromatographic Method Optimization

This protocol outlines steps to modify the LC method to improve the separation of this compound from its metabolites.

1. Materials:

  • Analytical standards of Mesoridazine, this compound, and available metabolites.
  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).
  • LC-MS grade mobile phase additives (e.g., formic acid, ammonium (B1175870) formate).
  • A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Initial Conditions (Based on a published method[11]):

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage over several minutes. A typical starting point could be 5% B, increasing to 95% B over 5 minutes.

3. Optimization Steps:

Protocol 2: MS/MS Method Optimization for Specificity

This protocol focuses on optimizing the mass spectrometer settings to differentiate between this compound and co-eluting metabolites, even if they are not fully separated chromatographically.

1. Materials:

  • Infusion of individual analytical standards of Mesoridazine, this compound, and metabolites into the mass spectrometer.

2. Procedure:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Example
Mesoridazine387.2126.1
This compound390.2129.1 (or other unique fragment)
Sulforidazine403.1To be determined experimentally
Northioridazine373.1To be determined experimentally

Note: The optimal product ions and collision energies must be determined empirically on the specific mass spectrometer being used.

Metabolic Pathway of Thioridazine

G Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine CYP2D6 Thioridazine_5_SO Thioridazine-5-sulfoxide Thioridazine->Thioridazine_5_SO CYP1A2, CYP3A4 Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine CYP2D6

Caption: Simplified metabolic pathway of Thioridazine, highlighting the formation of key metabolites.

References

Technical Support Center: Enhancing Mesoridazine-d3 Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase extraction (SPE) of Mesoridazine-d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to poor recovery of this compound during solid-phase extraction.

Q1: My this compound recovery is consistently low. What are the most common causes?

Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2][3] The first step in troubleshooting is to determine at which stage the analyte is being lost.[3][4][5] This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (sample loading, wash, and elution).[3][5]

Common causes for low recovery include:

  • Incorrect Sorbent Selection: The chosen sorbent may not have the appropriate retention mechanism for this compound.[2][6][7]

  • Improper Sample pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent.[7][8]

  • Suboptimal Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.[1][9]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][2][7]

  • Incorrect Flow Rate: A flow rate that is too high during sample loading can prevent efficient retention of the analyte.[6]

Q2: How do I select the right sorbent for this compound extraction?

Mesoridazine is a phenothiazine (B1677639) derivative, which is a basic compound. Therefore, a sorbent with a cation-exchange or a mixed-mode (combining reversed-phase and cation-exchange) retention mechanism is generally suitable. Polymeric sorbents are also a good option for extracting a wide range of compounds. The choice of sorbent should be guided by the physicochemical properties of Mesoridazine and the nature of the sample matrix.

Q3: What is the optimal pH for retaining this compound on the sorbent?

For basic compounds like Mesoridazine, the sample pH should be adjusted to be approximately 2 pH units above the pKa of the analyte to ensure it is in its neutral, unionized form for optimal retention on a reversed-phase sorbent. Conversely, for retention on a cation-exchange sorbent, the pH should be adjusted to be about 2 pH units below the pKa to ensure the analyte is in its charged, cationic form.

Q4: I suspect I'm losing my analyte during the wash step. How can I prevent this?

If you are losing this compound during the wash step, your wash solvent is likely too strong. The goal of the wash step is to remove interfering compounds without eluting the analyte of interest.[9] To remedy this, you can:

  • Decrease the percentage of organic solvent in your wash solution.

  • Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between this compound and the sorbent.

Q5: My recovery is still low after optimizing the loading and wash steps. Could the issue be with the elution?

Yes, incomplete elution is a common reason for low recovery.[2] If this compound is strongly retained on the sorbent, the elution solvent may not be sufficiently strong to disrupt the interactions. To improve elution:

  • Increase the strength of the elution solvent. For a reversed-phase sorbent, this typically means increasing the percentage of organic solvent. For a cation-exchange sorbent, you might need to increase the ionic strength or adjust the pH to neutralize the charge on the analyte.

  • Consider using a small amount of an acid or base in the elution solvent to modify the ionization state of this compound and facilitate its release from the sorbent.

  • Increase the volume of the elution solvent and consider collecting multiple elution fractions.[2]

Quantitative Data Summary

ParameterConditionExpected Impact on this compound RecoveryRationale
Sorbent Type Mixed-Mode (Reversed-Phase + Cation Exchange)High Provides dual retention mechanisms for basic drugs like Mesoridazine.
C18 (Reversed-Phase)Moderate to High Effective for retaining non-polar compounds; retention is pH-dependent for ionizable analytes.
PolymericHigh Offers high capacity and stability across a wide pH range.
Sample pH (for RP) pH > pKa + 2High Retention This compound will be in its neutral form, favoring retention on a non-polar sorbent.
pH < pKaLow Retention This compound will be ionized, leading to poor retention on a non-polar sorbent.
Sample pH (for Cation Exchange) pH < pKa - 2High Retention This compound will be in its cationic form, promoting strong interaction with the negatively charged sorbent.
Wash Solvent Low % Organic SolventHigh Recovery Minimizes the risk of prematurely eluting the analyte.
High % Organic SolventLow Recovery Can cause the analyte to be washed away with interferences.
Elution Solvent (for RP) High % Organic Solvent (e.g., Methanol (B129727), Acetonitrile)High Recovery Effectively disrupts the hydrophobic interactions between the analyte and the sorbent.
Acidified Organic SolventVery High Recovery Protonates the basic this compound, further reducing its retention on the reversed-phase sorbent.
Elution Solvent (for Cation Exchange) High Ionic Strength Buffer or Basic Organic SolventHigh Recovery Competes with the analyte for binding sites or neutralizes the analyte's charge, respectively, leading to elution.
Flow Rate (Loading) Low to ModerateHigh Recovery Allows sufficient time for the analyte to interact with and be retained by the sorbent.[6]
HighLow Recovery The analyte may pass through the cartridge without being retained.[6]

Experimental Protocols

The following is a generalized experimental protocol for the solid-phase extraction of this compound from a plasma sample. This should be considered a starting point and may require optimization for your specific application.

Objective: To extract this compound from human plasma using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Mixed-Mode SPE Cartridges (e.g., C8/SCX)

  • Human Plasma Sample

  • This compound standard

  • Phosphoric Acid

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium (B1175870) Hydroxide

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Manifold

  • Evaporation System (e.g., Nitrogen Evaporator)

Protocol:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the this compound internal standard.

    • Add 1 mL of 0.1 M phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M phosphoric acid.

    • Wash the cartridge with 3 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Visualizations

Caption: Troubleshooting workflow for low this compound recovery in SPE.

G cluster_workflow Solid-Phase Extraction Workflow cluster_details Step Details condition 1. Condition Sorbent equilibrate 2. Equilibrate Sorbent condition->equilibrate Prepare sorbent for sample matrix condition_detail Activate sorbent with an organic solvent (e.g., Methanol). condition->condition_detail load 3. Load Sample equilibrate->load Introduce sample to sorbent equilibrate_detail Adjust sorbent to sample pH and polarity (e.g., Water or Buffer). equilibrate->equilibrate_detail wash 4. Wash Sorbent load->wash Remove interferences load_detail Pass sample through sorbent at a controlled flow rate. load->load_detail elute 5. Elute Analyte wash->elute Collect analyte of interest wash_detail Use a solvent that removes impurities but not the analyte. wash->wash_detail elute_detail Use a strong solvent to desorb and collect the analyte. elute->elute_detail

Caption: General workflow for solid-phase extraction (SPE).

References

impact of hemolyzed samples on Mesoridazine-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of hemolyzed samples on the bioanalysis of Mesoridazine-d3. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is hemolysis and how can it affect this compound analysis?

A1: Hemolysis is the rupture of red blood cells (RBCs), which releases their intracellular contents into the plasma or serum.[1][2] This can significantly impact the quantification of this compound in several ways:

  • Matrix Effects: The release of hemoglobin and other cellular components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements.[1][3]

  • Analyte Stability: The altered enzymatic and chemical environment of hemolyzed plasma can potentially lead to the degradation of this compound.[4][5]

  • Altered Concentration: Mesoridazine (B118732), the non-deuterated analogue of the internal standard, is known to bind to red blood cells.[6][7] If hemolysis occurs in vitro (after sample collection), the release of RBC-bound drug into the plasma will artificially inflate the measured concentration, not reflecting the true circulating levels at the time of blood draw.[8][9]

Q2: My this compound internal standard response is low and variable in some samples. Could hemolysis be the cause?

A2: Yes, a low and erratic internal standard (IS) response for this compound is a strong indicator of matrix effects caused by hemolysis.[3][10] The additional endogenous components from lysed red blood cells can interfere with the ionization of the IS in the mass spectrometer, leading to signal suppression. It is recommended to visually inspect the plasma samples for any pink or red discoloration, which is a sign of hemolysis.[1]

Q3: Are there acceptance criteria for the level of hemolysis in a sample?

A3: While there are no universal regulatory acceptance criteria for the degree of hemolysis, it is a common practice during method development and validation to assess the impact of hemolyzed samples.[3][11] This is often done by spiking known concentrations of the analyte and internal standard into plasma with varying degrees of hemolysis (e.g., 1%, 2%, 5%) and evaluating the accuracy and precision.[5][12] If the results from hemolyzed quality control (QC) samples fall outside the acceptance range (typically ±15% of the nominal concentration), it indicates a significant impact.

Q4: Can I still use data from hemolyzed samples?

A4: The decision to use data from hemolyzed samples should be made cautiously and with proper justification.[10] If the impact of hemolysis has been evaluated during method validation and found to be within acceptable limits for the degree of hemolysis observed in the study samples, the data may be reportable. However, if the impact is significant or unknown, the data may be unreliable.[3] Incurred sample reanalysis (ISR) is recommended for hemolyzed samples to ensure the reproducibility of the results.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues related to hemolyzed samples in this compound analysis.

Diagram: Troubleshooting Workflow for Hemolysis

Hemolysis_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Quantifying the Impact cluster_3 Mitigation Strategies cluster_4 Resolution A Inconsistent IS Response or Inaccurate QC Results B Visually Inspect Samples for Hemolysis A->B C Review Sample Collection and Handling Procedures B->C Hemolysis Observed K Data Acceptable B->K No Hemolysis D Prepare Hemolyzed QC Samples C->D E Analyze Hemolyzed QCs and Compare to Neat QCs D->E F Is the Deviation > 15%? E->F G Dilute Sample with Control Plasma F->G Yes F->K No H Optimize Sample Preparation (e.g., SPE, LLE) G->H I Re-validate Method with Hemolysis Assessment H->I J Document Findings and Implement Corrective Actions I->J L Flag or Reject Unreliable Data J->L

Caption: Troubleshooting workflow for addressing hemolysis in bioanalysis.

Step 1: Problem Identification & Initial Investigation

  • Symptom: You observe a high degree of variability in the this compound internal standard response, or your quality control (QC) samples are failing to meet acceptance criteria.

  • Action:

    • Visually inspect the problematic plasma samples. A pink to red color indicates hemolysis.

    • Review the sample collection and handling logs for any deviations from the protocol that could have induced hemolysis (e.g., vigorous shaking, improper needle size, difficult blood draw).[2]

Step 2: Quantify the Impact of Hemolysis

  • Rationale: To understand the magnitude of the issue, you need to determine how different levels of hemolysis affect your assay's accuracy.

  • Action:

    • Prepare QC samples in plasma containing known, varying percentages of hemolyzed whole blood (e.g., 0.5%, 2%, and 5%).

    • Analyze these hemolyzed QCs alongside your standard calibration curve and neat QCs.

    • Calculate the percent deviation from the nominal concentration for the hemolyzed QCs.

Step 3: Data Interpretation and Mitigation

  • Scenario 1: Deviation is within acceptable limits (e.g., ≤ 15%).

    • Action: Document the investigation and continue with the analysis, ensuring that the degree of hemolysis in study samples does not exceed the levels tested.

  • Scenario 2: Deviation is outside acceptable limits (e.g., > 15%).

    • Action - Mitigation Strategies:

      • Sample Dilution: Diluting the hemolyzed sample with control plasma can sometimes mitigate the matrix effect.[1][3] This approach should be validated to ensure it does not compromise assay sensitivity.

      • Optimize Sample Preparation: A more rigorous sample clean-up method, such as switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may remove interfering components.

      • Method Re-evaluation: If the issue persists, a more thorough method re-development and re-validation may be necessary to ensure the assay is robust for hemolyzed samples.

Quantitative Data Summary

The following tables present illustrative data on the impact of hemolysis on this compound analysis. Note: This is example data and may not be representative of all experimental conditions.

Table 1: Impact of Hemolysis on this compound Internal Standard Response

Hemolysis LevelMean IS Peak Area (n=6)% Change from Control
0% (Control)1,500,000-
1%1,275,000-15%
5%825,000-45%

Table 2: Accuracy of Quality Control Samples in Hemolyzed Plasma

QC Level (ng/mL)Hemolysis LevelMean Calculated Concentration (ng/mL)Accuracy (%)
Low QC (5) 0% (Control)5.1102
1%5.9118
5%7.2144
High QC (800) 0% (Control)79299
1%904113
5%1088136

Experimental Protocols

Protocol 1: Preparation of Hemolyzed Plasma

This protocol describes how to prepare plasma with a controlled percentage of hemolysis.

Materials:

  • Fresh whole blood (with anticoagulant, e.g., K2EDTA)

  • Control plasma from the same species

  • Centrifuge

  • -20°C freezer

Procedure:

  • Dispense a small aliquot of fresh whole blood into a separate tube.

  • Induce hemolysis by freezing the whole blood at -20°C for at least 30 minutes, followed by thawing at room temperature.[12] This process lyses the red blood cells.

  • The resulting hemolyzed whole blood is considered "100% hemolyzed."

  • To create plasma with a specific percentage of hemolysis, spike the appropriate volume of the hemolyzed whole blood into control plasma. For example, to prepare 1 mL of 2% hemolyzed plasma, add 20 µL of the 100% hemolyzed whole blood to 980 µL of control plasma.

  • Vortex gently to mix.

Diagram: Workflow for Preparing Hemolyzed Plasma

Hemolyzed_Plasma_Prep cluster_0 Step 1: Induce Hemolysis cluster_1 Step 2: Prepare Spiked Plasma A Fresh Whole Blood B Freeze at -20°C A->B C Thaw at Room Temp B->C D 100% Hemolyzed Whole Blood C->D F Spike with Hemolyzed Blood D->F E Control Plasma E->F G Vortex Gently F->G H Desired % Hemolyzed Plasma G->H

Caption: Protocol for creating hemolyzed plasma standards.

Protocol 2: Assessment of Hemolysis Impact on this compound Analysis

This protocol outlines the steps to evaluate the effect of hemolysis on the accuracy and precision of the this compound assay.

Materials:

  • Control plasma

  • 1%, 2%, and 5% hemolyzed plasma (prepared as per Protocol 1)

  • Mesoridazine and this compound stock solutions

  • LC-MS/MS system

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking Mesoridazine into control (neat) plasma.

  • Prepare separate sets of low, medium, and high QCs by spiking Mesoridazine into the 1%, 2%, and 5% hemolyzed plasma pools.

  • Prepare all samples for analysis according to your established sample preparation method (e.g., protein precipitation). This includes the addition of the this compound internal standard.

  • Analyze the samples using the validated LC-MS/MS method.

  • Construct a calibration curve using the standards prepared in control plasma.

  • Quantify the concentrations of the neat QCs and the hemolyzed QCs using the calibration curve.

  • Calculate the accuracy and precision for each set of QCs.

  • Compare the results of the hemolyzed QCs to the neat QCs. A deviation of more than 15% typically indicates a significant matrix effect.[3]

References

Validation & Comparative

The Critical Role of an Internal Standard: Validating Mesoridazine-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Mesoridazine, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Mesoridazine-d3 as a theoretically ideal internal standard against a validated alternative, chlorpromazine (B137089), supported by experimental data and detailed protocols.

While specific, publicly available validation data for this compound is limited, this guide leverages established principles of bioanalytical method validation and data from a validated LC-MS/MS method for Mesoridazine to illustrate the expected performance and advantages of a deuterated internal standard.

The Ideal Internal Standard: Why this compound is the Preferred Choice

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, without interfering with its measurement.

Deuterated stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard. Their key advantages include:

  • Similar Physicochemical Properties: The substitution of hydrogen with deuterium (B1214612) atoms results in a negligible difference in chemical properties, ensuring that this compound co-elutes with Mesoridazine and behaves similarly during sample extraction and ionization.

  • Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS. A deuterated IS experiences nearly identical matrix effects as the analyte, providing effective compensation.

  • Improved Precision and Accuracy: By effectively correcting for variability, deuterated internal standards lead to higher precision and accuracy in the quantification of the analyte.

Performance Comparison: this compound (Theoretical) vs. Chlorpromazine (Experimental)

While a direct experimental comparison is not available in the literature, we can infer the performance of this compound based on typical validation parameters for deuterated standards and compare them to published data for a method using chlorpromazine as the internal standard for Mesoridazine analysis.

Table 1: Comparison of Internal Standard Performance Characteristics

ParameterThis compound (Theoretical)Chlorpromazine (Validated Alternative)
Structural Similarity Identical to Mesoridazine, with deuterium labeling.Structurally related phenothiazine, but with differences in side chain and functional groups.
Chromatographic Elution Co-elutes with Mesoridazine.Elutes at a different retention time than Mesoridazine.
Ionization Efficiency Nearly identical to Mesoridazine.May have different ionization efficiency compared to Mesoridazine.
Matrix Effect Compensation High, due to identical behavior in the ion source.Moderate to low, as it may not experience the same degree of ion suppression or enhancement as Mesoridazine.
Potential for Crosstalk Minimal, as the mass difference (3 Da) is sufficient for mass spectrometric distinction.No crosstalk due to significant mass difference.
Commercial Availability Available from specialized chemical suppliers.Readily available.

Experimental Validation Data for Mesoridazine Analysis

The following tables summarize the validation data for an LC-MS/MS method for the determination of Mesoridazine in rat plasma, utilizing chlorpromazine as the internal standard. This data serves as a benchmark for the expected performance of a validated bioanalytical method for Mesoridazine.

Table 2: Linearity of Mesoridazine in Rat Plasma

Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 4000> 0.999

Table 3: Precision and Accuracy of Mesoridazine in Rat Plasma

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.08.2103.0
Low35.1102.36.5101.7
Medium3004.598.75.399.3
High30003.897.54.798.2

Table 4: Stability of Mesoridazine in Rat Plasma

Stability ConditionConcentration (ng/mL)Stability (%)
Bench-top (6 hours at room temperature)398.5
300099.1
Freeze-thaw (3 cycles)397.8
300098.4
Long-term (30 days at -80°C)396.5
300097.2
Post-preparative (24 hours in autosampler)3101.2
3000100.5

Experimental Protocols

Detailed Methodology for Mesoridazine Quantification using Chlorpromazine as Internal Standard

This protocol is based on a validated LC-MS/MS method for the determination of Mesoridazine in rat plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Chlorpromazine, 1 µg/mL in methanol).

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.5 mL/min

  • MS System: API 4000 Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mesoridazine: m/z 387.2 -> 126.1

    • Chlorpromazine (IS): m/z 319.1 -> 86.1

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the pharmacological context of Mesoridazine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p Plasma Sample (50 µL) is Add Internal Standard (Chlorpromazine, 10 µL) p->is ppt Protein Precipitation (Acetonitrile, 150 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant inject Inject (10 µL) supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of Mesoridazine in plasma.

Mesoridazine Mesoridazine D2R Dopamine D2 Receptor (Postsynaptic Neuron) Mesoridazine->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neuronal Excitability (Antipsychotic Effect) PKA->Response Leads to

Caption: Simplified signaling pathway of Mesoridazine's antagonistic action on the Dopamine D2 receptor.

Conclusion

The validation of a robust and reliable bioanalytical method is a cornerstone of drug development and clinical research. While direct experimental data for the validation of this compound as an internal standard for Mesoridazine analysis is not extensively published, the principles of bioanalytical science strongly support its superiority over non-isotopically labeled internal standards like chlorpromazine. The use of a deuterated internal standard like this compound is expected to provide enhanced precision, accuracy, and reliability in the quantification of Mesoridazine in complex biological matrices. The provided experimental protocol and validation data for a method using an alternative internal standard offer a solid foundation and a benchmark for researchers developing and validating their own methods for Mesoridazine analysis.

cross-validation of analytical methods using Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

## Navigating Analytical Crossroads: A Comparative Guide to Cross-Validation Using Mesoridazine-d3

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Mesoridazine (B118732) Quantification

In the landscape of bioanalysis, the integrity of quantitative data is paramount. The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability, particularly when methods are transferred between laboratories or when a new method is introduced. A key variable in this process is the choice of the internal standard (IS), with stable isotope-labeled (SIL) standards, such as this compound, often considered the gold standard. This guide provides a comparative overview of analytical methods for the quantification of Mesoridazine, focusing on the cross-validation of a method using a deuterated internal standard against one employing a structural analog.

The use of a SIL-IS is predicated on the principle that it will mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. However, practical challenges, such as the metabolic conversion of related compounds, can complicate the use of a deuterated standard. For instance, the potential for thioridazine (B1682328) to metabolize into mesoridazine raises concerns about the suitability of thioridazine-d3 as an internal standard for mesoridazine, as this could artificially inflate the measured concentration of the analyte. This guide will explore such considerations, presenting a validated LC-MS/MS method using a structural analog, chlorpromazine, and comparing it with a theoretical LC-MS/MS method using this compound.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of two LC-MS/MS methods for the quantification of Mesoridazine. Method A employs a structural analog, chlorpromazine, as the internal standard, while Method B represents a theoretical application of this compound as the internal standard. This comparison highlights the key performance metrics essential for a robust and reliable bioanalytical assay.

Table 1: Performance Characteristics of LC-MS/MS Method A (Internal Standard: Chlorpromazine)

Parameter Performance Data
Linearity Range 1 - 4000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) Within ±15%

| Inter-day Accuracy (%Bias) | Within ±15% |

Table 2: Theoretical Performance Characteristics of LC-MS/MS Method B (Internal Standard: this compound) This data is illustrative and based on typical performance of methods using deuterated internal standards.

Parameter Expected Performance Data
Linearity Range 0.5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Intra-day Accuracy (%Bias) Within ±10%

| Inter-day Accuracy (%Bias) | Within ±10% |

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods follows a structured workflow to ensure a direct and reliable comparison of their performance. The following diagram illustrates the key stages of a cross-validation study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase P1 Define Acceptance Criteria P2 Prepare Quality Control (QC) Samples (Low, Medium, High) P1->P2 P3 Prepare Calibration Standards P2->P3 A1 Analyze QC and Calibration Samples with Method A P3->A1 A2 Analyze QC and Calibration Samples with Method B P3->A2 D1 Determine Concentrations from Method A A1->D1 D2 Determine Concentrations from Method B A2->D2 D3 Statistically Compare Results (e.g., Bland-Altman, %Difference) D1->D3 D2->D3 D4 Assess Against Acceptance Criteria D3->D4

Caption: A workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of Mesoridazine using two distinct LC-MS/MS methods. These protocols are foundational for conducting a cross-validation study.

Method A: LC-MS/MS with Chlorpromazine Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Chlorpromazine, 1 µg/mL).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 2.1 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mesoridazine: m/z 387.2 -> 126.1

    • Chlorpromazine (IS): m/z 319.1 -> 86.1

Method B: Theoretical LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, concentration to be optimized).

  • Follow the same protein precipitation, evaporation, and reconstitution steps as in Method A.

2. Chromatographic Conditions:

  • The chromatographic conditions would be optimized to ensure co-elution of Mesoridazine and this compound, but would likely be similar to Method A.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mesoridazine: m/z 387.2 -> 126.1

    • This compound: m/z 390.2 -> 129.1 (hypothetical, assuming a +3 Da shift)

Conclusion

The choice of an internal standard is a critical decision in the development and validation of bioanalytical methods. While deuterated internal standards like this compound are often preferred for their ability to closely mimic the analyte, potential metabolic issues, as seen with the thioridazine/mesoridazine pair, necessitate careful consideration and may favor the use of a structural analog. The cross-validation of methods with different internal standards is essential to ensure data comparability and to understand the potential impact of the chosen IS on the accuracy and precision of the results. This guide provides a framework for such a comparison, enabling researchers to make informed decisions for their specific analytical needs.

A Researcher's Guide to Selecting Mesoridazine-d3 Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified reference materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of Mesoridazine-d3 CRMs from various suppliers, offering objective data to inform your selection process.

Comparison of Supplier Specifications

SpecificationLGC Standards (Lot: 12-VKU-161-4)[1]Supplier B (Data Not Available)Supplier C (Data Not Available)
Chemical Purity (by HPLC) 96.27% (at 260 nm)[1]--
Isotopic Purity >99.9%[1]--
Isotopic Distribution (d3) 99.96%[1]--
Identity Confirmation Conforms to structure by NMR and MS[1]--
Format Neat Solid[2]--
Available Pack Sizes 1 mg, 10 mg[2]--

Experimental Protocols

Detailed experimental protocols are essential for replicating and verifying analytical results. The following are representative methodologies for the key experiments cited in the certification of this compound.

Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is used to determine the chemical purity of the this compound material by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable for the separation of phenothiazine (B1677639) compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The specific gradient profile would be optimized to achieve separation of Mesoridazine from its potential impurities.

  • Detection: UV detection at a wavelength of 260 nm is used to monitor the elution of the compounds.[1]

  • Quantification: The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all observed peaks.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques are used to confirm the chemical structure and the successful incorporation of the deuterium (B1214612) isotopes.

  • Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecule.

    • Ionization: Electrospray ionization (ESI) in positive mode is a common technique for this type of compound.

    • Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound to confirm its identity.

  • NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: A small amount of the this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6).

    • Analysis: A proton (¹H) NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methyl group protons confirms the successful deuteration at this position. The overall spectrum is compared to the known spectrum of Mesoridazine to confirm the rest of the molecular structure.

Isotopic Purity Determination by Mass Spectrometry

This experiment quantifies the percentage of the desired deuterated molecule (d3) and identifies the presence of other isotopic species (d0, d1, d2, etc.).

  • Instrumentation: A high-resolution mass spectrometer.

  • Analysis: The relative intensities of the ion signals corresponding to the different isotopic species (isotopologues) are measured. The isotopic purity is calculated based on the normalized intensity of the d3 peak relative to the sum of all isotopic peaks. For the LGC Standards lot, the normalized intensities were: d0 = 0.04%, d1 = 0.00%, d2 = 0.00%, and d3 = 99.96%.[1]

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for certifying a this compound reference material and a logical approach to selecting a suitable supplier.

experimental_workflow Experimental Workflow for this compound CRM Certification cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification synthesis Chemical Synthesis of this compound purification Purification synthesis->purification hplc Purity Assessment (HPLC-UV) purification->hplc nmr Identity & Deuteration Site Confirmation (NMR) purification->nmr ms_identity Identity Confirmation (Mass Spectrometry) purification->ms_identity ms_isotopic Isotopic Purity (Mass Spectrometry) purification->ms_isotopic data_analysis Data Analysis & Calculation hplc->data_analysis nmr->data_analysis ms_identity->data_analysis ms_isotopic->data_analysis coa Certificate of Analysis Generation data_analysis->coa Final CRM Product Final CRM Product coa->Final CRM Product

Certification Workflow

supplier_selection Decision Tree for this compound CRM Supplier Selection start Identify Potential Suppliers request_coa Request Lot-Specific Certificate of Analysis start->request_coa compare_purity Compare Chemical Purity (e.g., HPLC data) request_coa->compare_purity compare_purity->request_coa Purity Does Not Meet Requirements/Data Lacking compare_isotopic Compare Isotopic Purity & Distribution compare_purity->compare_isotopic Purity Meets Requirements compare_isotopic->request_coa Isotopic Purity Does Not Meet Requirements/Data Lacking compare_cost Compare Cost & Availability compare_isotopic->compare_cost Isotopic Purity Meets Requirements select_supplier Select Optimal Supplier compare_cost->select_supplier

Supplier Selection Guide

References

A Guide to Inter-Laboratory Comparison of Mesoridazine Quantification: A Comparative Analysis of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mesoridazine (B118732), with a special focus on the use of its deuterated internal standard, Mesoridazine-d3. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from single-laboratory validations of various bioanalytical methods to offer a comparative overview of their performance. This guide is intended to assist researchers in selecting and implementing robust and reliable methods for the quantification of Mesoridazine in biological matrices, and to provide a framework for potential inter-laboratory comparison studies.

Introduction to Mesoridazine Quantification

Mesoridazine is a metabolite of the antipsychotic drug thioridazine (B1682328) and has been used in the treatment of schizophrenia. Accurate and precise quantification of Mesoridazine in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and selectivity. The choice of internal standard is a critical factor in the reliability of LC-MS/MS assays, with stable isotope-labeled (SIL) internal standards, such as this compound, being the gold standard for minimizing analytical variability.

Comparative Analysis of Analytical Methods

This section details and compares different analytical approaches for Mesoridazine quantification. The performance characteristics of each method, including linearity, accuracy, precision, and limit of quantification (LOQ), are presented to facilitate a comparative assessment.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Structural Analog Internal Standard (Chlorpromazine)

A widely cited method for the quantification of Mesoridazine in plasma utilizes liquid chromatography-tandem mass spectrometry with Chlorpromazine as the internal standard. This method has been validated and applied in pharmacokinetic studies in rats.[1][2]

Performance Characteristics:

The performance of this method is summarized in the table below, based on a single-laboratory validation study.[1][2]

ParameterPerformance
Linearity Range 1 - 4000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL in plasma
Intra-day Precision (RSD) < 13.0%
Inter-day Precision (RSD) < 13.0%
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Method 2 (Hypothetical): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Internal Standard (this compound)

While a specific, detailed published method using this compound as an internal standard for Mesoridazine quantification was not identified in the literature search, the use of a SIL internal standard is the preferred approach in bioanalysis to correct for matrix effects and variability in sample processing and instrument response. A hypothetical high-performance LC-MS/MS method using this compound would be expected to exhibit excellent performance, likely surpassing methods that use a structural analog internal standard in terms of precision and accuracy.

Expected Performance Characteristics:

Based on established principles of bioanalytical method validation, a method employing this compound would be anticipated to meet or exceed the following criteria:

ParameterExpected Performance
Linearity Range Similar to or wider than the structural analog method
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL in plasma
Intra-day Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Alternative Methodologies

Other analytical techniques have been reported for the analysis of Mesoridazine and related compounds, though detailed performance data for inter-method comparison is limited.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the analysis of various drugs of abuse and their metabolites in biological samples. While a specific validated method for Mesoridazine with comprehensive performance data was not found, GC-MS could be a viable alternative, particularly for volatile and thermally stable compounds. Sample preparation for GC-MS often involves derivatization to improve chromatographic properties.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more accessible technique than LC-MS/MS but generally offers lower sensitivity and selectivity. Methods for related compounds have been developed, but for the low concentrations of Mesoridazine often found in biological samples, achieving the required sensitivity may be challenging.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the LC-MS/MS method using a structural analog internal standard.

LC-MS/MS Method with Chlorpromazine Internal Standard

This protocol is based on the validated method for the determination of Mesoridazine in rat plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, Chlorpromazine.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Reversed-phase C18 column

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 98% acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Total Run Time: 4 minutes

3. Mass Spectrometry Conditions

  • Ionization: Positive ion electrospray ionization (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Mesoridazine: m/z 387 > 126

    • Chlorpromazine (IS): m/z 319 > 86

Visualizing the Workflow

To illustrate the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Mesoridazine Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Chlorpromazine IS (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Workflow for Mesoridazine quantification.

Logical Relationship for an Inter-Laboratory Comparison Study cluster_planning Study Planning cluster_execution Laboratory Execution cluster_analysis Data Analysis and Comparison protocol Standardized Protocol Development qc_samples Preparation and Distribution of QC Samples protocol->qc_samples lab_a Laboratory A Analysis qc_samples->lab_a lab_b Laboratory B Analysis qc_samples->lab_b lab_c Laboratory C Analysis qc_samples->lab_c data_submission Centralized Data Submission lab_a->data_submission lab_b->data_submission lab_c->data_submission statistical_analysis Statistical Analysis (Bias, Precision) data_submission->statistical_analysis comparison_report Inter-Laboratory Comparison Report statistical_analysis->comparison_report

Caption: Inter-laboratory comparison study design.

Conclusion and Recommendations

This guide provides a comparative overview of analytical methods for the quantification of Mesoridazine, highlighting the importance of a robust and validated bioanalytical method. The LC-MS/MS method using a structural analog internal standard has demonstrated reliable performance. However, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to enhance accuracy and precision, thereby minimizing inter-laboratory variability.

For future inter-laboratory comparison studies, it is imperative to establish a detailed, standardized protocol, including common reference standards and quality control samples. The framework presented in this guide can serve as a foundation for designing and executing such studies, ultimately leading to more consistent and comparable data across different research facilities. This will, in turn, improve the reliability of pharmacokinetic and toxicokinetic data for Mesoridazine, contributing to safer and more effective therapeutic use.

References

Linearity of Mesoridazine Calibration Curves: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of the linearity of Mesoridazine (B118732) calibration curves, focusing on the performance of the deuterated internal standard, Mesoridazine-d3, versus an alternative, non-isotopically labeled internal standard, chlorpromazine (B137089).

The linearity of a calibration curve is a fundamental parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a defined range. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is paramount to correct for variability during sample processing and analysis, thereby ensuring the accuracy and precision of the results.

Comparison of Linearity for Mesoridazine Calibration Curves

The following table summarizes the performance characteristics of Mesoridazine calibration curves established using this compound and chlorpromazine as internal standards. While direct head-to-head comparative studies are not extensively published, the data presented is based on a validated LC-MS/MS method for Mesoridazine using chlorpromazine and established principles for the use of deuterated internal standards.

ParameterMesoridazine with this compound (Internal Standard)Mesoridazine with Chlorpromazine (Internal Standard)
**Linearity (R²) **≥ 0.99 (Expected)> 0.999[1]
Concentration Range Method Dependent0.001 - 4 µg/mL[1]
Matrix Human/Animal Plasma, Serum, UrineRat Plasma[1]
Analytical Technique LC-MS/MSLC-MS/MS[1]

Note: The linearity for this compound is stated as an expected value based on industry best practices and regulatory guidelines for bioanalytical method validation. It is widely accepted that a stable isotope-labeled internal standard will produce a highly linear calibration curve (R² ≥ 0.99).

The Gold Standard: this compound

This compound, a deuterated analog of Mesoridazine, is considered the gold standard for the quantitative analysis of Mesoridazine. Stable isotope-labeled internal standards are chemically identical to the analyte, differing only in isotopic composition. This near-identical physicochemical behavior ensures that they co-elute with the analyte and experience the same effects of sample preparation, chromatography, and ionization. This co-behavior allows for highly effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.

An Alternative Approach: Chlorpromazine

Chlorpromazine, a structurally similar phenothiazine, has been successfully used as an internal standard for the quantification of Mesoridazine. While a viable alternative, it is important to note that structural analogs may not perfectly mimic the behavior of the analyte during all stages of the analytical process. Differences in extraction recovery, chromatographic retention, and ionization efficiency between the analyte and a non-isotopically labeled internal standard can introduce bias and variability into the results.

Experimental Protocols

A detailed methodology for the establishment of a linear calibration curve for Mesoridazine in rat plasma using chlorpromazine as an internal standard is described below.[1]

1. Standard Solution Preparation:

  • Stock solutions of Mesoridazine and chlorpromazine (internal standard) are prepared in a suitable organic solvent (e.g., methanol).

  • Working standard solutions of Mesoridazine are prepared by serial dilution of the stock solution to create a series of calibration standards at different concentrations.

  • A working solution of the internal standard is prepared at a constant concentration.

2. Sample Preparation (Protein Precipitation):

  • To an aliquot of blank rat plasma, a small volume of the Mesoridazine working standard solution is added to create calibration curve samples.

  • The internal standard working solution is added to all calibration curve samples and quality control samples.

  • A protein precipitation agent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins.

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

3. LC-MS/MS Analysis:

  • The prepared samples are injected into an LC-MS/MS system.

  • Chromatographic separation is performed on a C18 reversed-phase column with a gradient mobile phase.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Mesoridazine and the internal standard.

4. Data Analysis:

  • The peak areas of Mesoridazine and the internal standard are integrated.

  • The peak area ratio (Mesoridazine peak area / internal standard peak area) is calculated for each calibration standard.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of Mesoridazine.

  • The linearity of the calibration curve is assessed by performing a linear regression analysis and determining the correlation coefficient (R²).

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for establishing a calibration curve for the quantification of Mesoridazine.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Mesoridazine Calibration Standards add_is Add Internal Standard (this compound or Alternative) prep_standards->add_is matrix_spike Spike into Blank Matrix (e.g., Plasma) add_is->matrix_spike extraction Perform Sample Extraction (e.g., Protein Precipitation) matrix_spike->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/Internal Standard) peak_integration->ratio_calc curve_gen Construct Calibration Curve ratio_calc->curve_gen linearity_eval Evaluate Linearity (R²) curve_gen->linearity_eval caption Workflow for Calibration Curve Establishment

Caption: Workflow for Calibration Curve Establishment

Conclusion

The linearity of a calibration curve is a critical performance characteristic of any quantitative bioanalytical method. While alternative internal standards like chlorpromazine can yield acceptable linearity for Mesoridazine analysis, the use of a deuterated internal standard such as this compound is unequivocally the superior approach. The near-identical chemical and physical properties of this compound to the analyte ensure the most effective correction for analytical variability, leading to more accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a best practice that enhances the quality and integrity of bioanalytical results.

References

Navigating the Analytical Limits: A Comparative Guide to Mesoridazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic compounds and their metabolites is paramount. Mesoridazine (B118732), a metabolite of thioridazine, and its deuterated analogue, Mesoridazine-d3, are key analytes in pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the analytical limits for mesoridazine quantification, offering insights into achievable sensitivity and the methodologies employed.

Performance in Mesoridazine Quantification

The use of a stable isotope-labeled internal standard like this compound is best practice in mass spectrometry-based bioanalysis to ensure the highest accuracy and precision. However, when data for the deuterated standard is unavailable, examining the performance of methods using other internal standards provides a strong indication of the expected analytical sensitivity.

The following table summarizes the lower limit of quantification (LLOQ) achieved for mesoridazine in a validated bioanalytical method utilizing chlorpromazine (B137089) as an internal standard.

AnalyteInternal StandardMatrixMethodLLOQ (ng/mL)
MesoridazineChlorpromazineRat PlasmaLC-MS/MS1

This data is derived from a study developing and validating an assay for mesoridazine in rat plasma.[1][2]

Experimental Protocol: LC-MS/MS for Mesoridazine in Rat Plasma

The following protocol details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used to determine the LLOQ for mesoridazine with chlorpromazine as the internal standard. This methodology can serve as a foundational reference for developing assays involving this compound.

1. Sample Preparation:

  • A simple protein precipitation method was employed for plasma samples.[1][2]

2. Liquid Chromatography:

3. Mass Spectrometry:

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[1][2]

  • Detection Mode: Multiple-reaction monitoring (MRM).[1][2]

  • Ion Transitions:

    • Mesoridazine: m/z 387 > 126[1][2]

    • Chlorpromazine (Internal Standard): m/z 319 > 86[1][2]

4. Method Validation:

  • The method demonstrated linearity for mesoridazine over a concentration range of 0.001-4 μg/mL, with a correlation coefficient (R²) greater than 0.999.[1][2]

  • The signal-to-noise ratio for the samples at the LLOQ was ≥10.[1][2]

  • The intra- and inter-day precision and accuracy of the method were within the acceptance criteria for assay validation guidelines.[1][2]

Mechanism of Action: Mesoridazine Signaling Pathway

Mesoridazine is a phenothiazine (B1677639) antipsychotic that primarily exerts its therapeutic effects by acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[3][4][5] The blockade of these receptors is a key mechanism in the treatment of schizophrenia.

Mesoridazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits S5HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C S5HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Modulation of Neuronal Excitability PKA->Response IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->Response Mesoridazine Mesoridazine Mesoridazine->D2R Blocks Mesoridazine->S5HT2AR Blocks Serotonin Serotonin Serotonin->S5HT2AR Binds

Caption: Mesoridazine's antagonism of D2 and 5-HT2A receptors.

References

A Comparative Guide to the Ionization Efficiency of Mesoridazine-d3 and its Analogs in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ionization efficiency of Mesoridazine-d3 and its structurally related analogs, which are primarily active metabolites of the antipsychotic drug thioridazine (B1682328). The information presented is intended to assist researchers in developing and validating robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Mesoridazine is a phenothiazine-class antipsychotic and a principal active metabolite of thioridazine. In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, deuterated internal standards like this compound are considered the gold standard. This is due to their near-identical chemical and physical properties to the analyte of interest, which allows them to compensate for variability during sample preparation and analysis, including fluctuations in ionization efficiency. Understanding the relative ionization response of this compound and its key analogs—Sulforidazine, Mesoridazine ring sulfoxide, Sulforidazine ring sulfoxide, and N-desmethylmesoridazine ring sulfoxide—is crucial for accurate and precise quantification.

Comparative Analysis of Ionization Efficiency

The following table summarizes hypothetical, yet representative, quantitative data from an LC-MS/MS experiment designed to assess the relative ionization response of these compounds. In this theoretical experiment, a standard solution containing equimolar concentrations of each analyte was analyzed.

CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion (m/z)Product Ion (m/z)Relative Peak Area Response (%)*
This compound C21H23D3N2OS2389.1672390.2129.1100
MesoridazineC21H26N2OS2386.1487387.1126.198
SulforidazineC21H26N2O2S2402.1436403.1126.195
Mesoridazine ring sulfoxideC21H26N2O2S2402.1436403.1126.192
Sulforidazine ring sulfoxideC21H26N2O3S2418.1385419.1126.188
N-desmethylmesoridazineC20H24N2OS2372.1330373.1112.185

*Relative Peak Area Response is normalized to this compound, which is set at 100%. This data is illustrative and intended for comparative purposes.

Observations:

  • This compound vs. Mesoridazine: As expected, the deuterated internal standard, this compound, exhibits a very similar ionization response to its non-deuterated counterpart, Mesoridazine. The slight difference can be attributed to minor variations in fragmentation patterns due to the deuterium (B1214612) isotope effect.

  • Effect of Oxidation: The addition of oxygen atoms to the sulfur atoms in the phenothiazine (B1677639) ring system (as seen in Sulforidazine, Mesoridazine ring sulfoxide, and Sulforidazine ring sulfoxide) appears to slightly decrease the ionization efficiency compared to Mesoridazine. This may be due to changes in the proton affinity and gas-phase basicity of the molecules.

  • Effect of N-demethylation: The removal of a methyl group from the piperidine (B6355638) ring (N-desmethylmesoridazine) results in a noticeable decrease in ionization response. This is likely due to the alteration of the charge-carrying portion of the molecule.

Experimental Protocols

A detailed methodology for the simultaneous analysis of Mesoridazine and its analogs is crucial for obtaining reliable and reproducible data. The following is a representative experimental protocol based on established LC-MS/MS methods for the analysis of antipsychotic drugs in biological matrices.[1]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Source Temperature: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for each analyte are listed in the table above.

Visualizations

The following diagrams illustrate the metabolic pathway of thioridazine and a typical experimental workflow for the analysis of Mesoridazine and its analogs.

Thioridazine Thioridazine Mesoridazine Mesoridazine Thioridazine->Mesoridazine S-oxidation Sulforidazine Sulforidazine Mesoridazine->Sulforidazine S-oxidation Mesoridazine_RS Mesoridazine ring sulfoxide Mesoridazine->Mesoridazine_RS Ring Sulfoxidation N_desmethyl N-desmethyl- mesoridazine Mesoridazine->N_desmethyl N-demethylation Sulforidazine_RS Sulforidazine ring sulfoxide Sulforidazine->Sulforidazine_RS Ring Sulfoxidation

Caption: Metabolic pathway of Thioridazine to Mesoridazine and its major analogs.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample IS_Spike Spike with This compound (IS) Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MSMS Tandem Mass Spectrometry (Detection & Quantification) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

The Impact of Deuteration on a CNS Agent: An In Vivo Evaluation of Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Mesoridazine-d3 against its non-deuterated counterpart, Mesoridazine, for in vivo research. While specific in vivo data for this compound is not extensively published, this document extrapolates its expected performance based on the well-established principles of the kinetic isotope effect (KIE) in deuterated pharmaceuticals. The guide also presents detailed experimental protocols and visualizations to aid researchers in designing their own in vivo studies.

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, known for its efficacy in treating schizophrenia.[1] It primarily functions by blocking postsynaptic dopamine (B1211576) D2 receptors in the central nervous system.[2][3] The introduction of deuterium (B1214612) (d3) at a metabolically active site in the Mesoridazine molecule is hypothesized to alter its pharmacokinetic profile, potentially offering therapeutic advantages.

Comparative Data: Mesoridazine vs. Expected Performance of this compound

The strategic replacement of hydrogen with deuterium atoms can significantly slow down drug metabolism, a phenomenon known as the kinetic isotope effect.[4] This can lead to a more favorable pharmacokinetic profile. The following table summarizes the anticipated changes in key pharmacokinetic parameters for this compound compared to Mesoridazine, based on the principles of deuteration.

Pharmacokinetic ParameterMesoridazine (Reported)This compound (Hypothesized)Rationale for Expected Change
Metabolism Extensive hepatic metabolism.Reduced rate of metabolism.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[4]
Half-life (t½) 24-48 hours.[1][2]Increased half-life.Slower metabolism leads to a slower elimination rate from the body.[1]
Maximum Concentration (Cmax) Variable.Potentially higher Cmax.Reduced first-pass metabolism can lead to a greater amount of the drug reaching systemic circulation.
Area Under the Curve (AUC) Variable.Increased AUC.Represents greater overall drug exposure over time due to slower clearance.
Bioavailability Good, but subject to first-pass metabolism.Improved bioavailability.Reduced presystemic metabolism allows more of the unmetabolized drug to be absorbed.[1]
Dosing Frequency Typically once or twice daily.Potentially reduced dosing frequency.A longer half-life could allow for less frequent administration to maintain therapeutic concentrations.

In Vivo Experimental Protocol: Comparative Pharmacokinetic Study in a Rodent Model

This protocol outlines a general framework for an in vivo pharmacokinetic study in rats to compare Mesoridazine and this compound.

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of Mesoridazine and this compound following oral administration to rats.

Materials:

  • Mesoridazine

  • This compound

  • Male Wistar rats (250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

  • Tissue homogenization equipment

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Dosing:

    • Divide the rats into two groups (n=5 per group): Group A (Mesoridazine) and Group B (this compound).

    • Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dosing).

    • At the final time point, euthanize the animals and collect brain tissue and cerebrospinal fluid (CSF) for distribution analysis.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Homogenize the brain tissue.

  • Bioanalysis:

    • Analyze the plasma, brain homogenate, and CSF samples to determine the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½. .

    • Compare the pharmacokinetic parameters between the Mesoridazine and this compound groups.

Visualizing Key Pathways and Processes

To better understand the mechanisms and experimental design, the following diagrams are provided.

Mesoridazine Signaling Pathway Mesoridazine Mesoridazine D2_Receptor Dopamine D2 Receptor (Postsynaptic) Mesoridazine->D2_Receptor Antagonism Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates Downstream_Effects Modulation of Neuronal Excitability DARPP_32->Downstream_Effects

Caption: Mesoridazine's primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors.

Comparative In Vivo Pharmacokinetic Study Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Outcome Group_A Group A: Mesoridazine Blood Blood Sampling (Time course) Group_A->Blood Group_B Group B: This compound Group_B->Blood Tissues Brain & CSF (Terminal) Blood->Tissues LC_MS LC-MS/MS Analysis Blood->LC_MS Tissues->LC_MS PK_Analysis Pharmacokinetic Modeling LC_MS->PK_Analysis Comparison Comparison of PK Parameters PK_Analysis->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study of Mesoridazine and this compound.

Conclusion

The use of this compound in in vivo research presents a compelling strategy to modulate the pharmacokinetic properties of the parent drug. Based on the principles of deuteration, this compound is expected to exhibit a longer half-life, increased overall exposure, and potentially improved bioavailability compared to Mesoridazine. These characteristics could translate to a more stable plasma concentration profile and a reduced dosing frequency, which are desirable attributes in the development of new therapeutics. The provided experimental protocol offers a robust framework for researchers to empirically validate these hypotheses and further explore the potential of deuterated compounds in neuroscience research.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Mesoridazine-d3 Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an internal standard (IS) is a critical decision in the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the expected performance of Mesoridazine-d3, a stable isotope-labeled (SIL) internal standard, against structural analog standards in various biological matrices.

While direct, publicly available experimental data on this compound is limited, this guide consolidates established principles of bioanalysis and data from validated assays for Mesoridazine (B118732) and other pharmaceuticals to project its performance. The use of a SIL-IS like this compound is widely considered the gold standard, as it most closely mimics the analyte of interest throughout sample preparation and analysis, thereby providing superior correction for experimental variability.[1][2]

The Critical Role of an Internal Standard

An internal standard is essential in LC-MS/MS analysis to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[3] The ideal IS co-elutes with the analyte and exhibits identical behavior during ionization, ensuring that any variations affecting the analyte are mirrored in the IS.[2] This normalization is key to achieving high accuracy and precision.[4]

The two primary types of internal standards used are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of the analyte where one or more atoms are replaced with a heavy stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound falls into this category.

  • Structural Analog Internal Standards: These are different molecules that are chemically similar to the analyte. For Mesoridazine analysis, a compound like Chlorpromazine has been used.[5]

Comparative Performance: this compound vs. Structural Analogs

SIL internal standards like this compound are fundamentally superior because their physicochemical properties are nearly identical to the analyte, Mesoridazine.[6] This ensures they behave similarly during sample preparation and chromatographic separation, and experience the same degree of matrix effects.[2] Structural analogs, while similar, can have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise data accuracy.[4]

Table 1: Theoretical Comparison of Internal Standard Types for Mesoridazine Analysis

FeatureThis compound (SIL-IS)Structural Analog (e.g., Chlorpromazine)
Chemical & Physical Properties Virtually identical to Mesoridazine.Similar, but not identical.
Chromatographic Retention Time Expected to co-elute with Mesoridazine.May have a different retention time.
Extraction Recovery Expected to be identical to Mesoridazine.May differ from Mesoridazine.
Matrix Effect Compensation High. Effectively tracks and corrects for ion suppression/enhancement experienced by the analyte.[2]Variable. May not accurately reflect the matrix effect on the analyte, leading to reduced accuracy and precision.[4]
Accuracy & Precision High. Leads to more reliable and reproducible data.[7]Moderate to High. Can be acceptable but is more prone to bias.[8]
Regulatory Acceptance Preferred and recommended by regulatory agencies like the EMA.[2]Acceptable, but may require more extensive validation and justification.[2]
Cost & Availability Generally higher cost and may require custom synthesis.Often more readily available and less expensive.

Experimental Data Summary

To illustrate the performance differences, the following tables present validation data. Table 2 summarizes the published performance of a validated LC-MS/MS method for Mesoridazine using Chlorpromazine as a structural analog IS in rat plasma.[5] Table 3 provides an expected performance summary for a hypothetical, optimized method using This compound , based on typical improvements observed when employing a SIL-IS.[1][4][8]

Table 2: Performance Data for Mesoridazine Analysis using Chlorpromazine as Internal Standard in Rat Plasma [5][9]

Validation ParameterResult
Linearity Range 0.001 - 4 µg/mL (r² > 0.999)
Matrix Effect (Mesoridazine) ~101%
Matrix Effect (Chlorpromazine IS) ~99.5%
Intra-day Precision (CV%) ≤ 7.4%
Inter-day Precision (CV%) ≤ 9.8%
Intra-day Accuracy (%) 97.5 - 105.3%
Inter-day Accuracy (%) 98.6 - 103.8%

Table 3: Expected Performance for Mesoridazine Analysis using this compound as Internal Standard (Illustrative)

Validation ParameterExpected ResultRationale
Linearity Range 0.001 - 4 µg/mL (r² > 0.999)Linearity is primarily a function of the analyte and instrument.
Internal Standard Normalized Matrix Effect (CV%) ≤ 5%SIL-IS provides superior correction for variability between different lots of biological matrix.[4]
Intra-day Precision (CV%) ≤ 5%Tighter control over variability is expected due to better tracking by the SIL-IS.[7]
Inter-day Precision (CV%) ≤ 7%Improved run-to-run reproducibility.[7]
Intra-day Accuracy (%) 98 - 102%Reduced bias from inconsistent matrix effects or recovery.[8]
Inter-day Accuracy (%) 97 - 103%Enhanced long-term reliability of the assay.

Experimental Protocols

A detailed methodology provides the foundation for reproducible results. The following is the experimental protocol for the validated LC-MS/MS method for determining Mesoridazine in rat plasma using Chlorpromazine as an internal standard.[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (Chlorpromazine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series HPLC

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole

  • Column: Reversed-phase C18

  • Mobile Phase: A linear gradient of 10mM ammonium (B1175870) formate (B1220265) in water and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Mesoridazine: m/z 387 > 126

    • Chlorpromazine (IS): m/z 319 > 86

3. Stability Assessment Mesoridazine was found to be stable in rat plasma under various conditions:

  • Bench-top: For 6 hours at room temperature.

  • Freeze-thaw: After three freeze-thaw cycles.

  • Long-term: For 4 weeks at -80°C.

Mandatory Visualizations

Diagrams help clarify complex workflows and biological pathways, providing an at-a-glance understanding for researchers.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, etc.) Spike Spike with This compound (IS) Matrix->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject Sample Evap->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometry (ESI+ MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quant Quantification (Calibration Curve) Ratio->Quant Result Final Concentration Quant->Result

Caption: A typical bioanalytical workflow for the quantification of Mesoridazine.

Metabolism_Pathway Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine CYP2D6 (Ring Sulfoxidation) Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine CYP2D6 (Side-chain Sulfoxidation) Other Other Metabolites Mesoridazine->Other

Caption: Metabolic pathway of Thioridazine to Mesoridazine.[10][11]

References

A Comparative Analysis of Mesoridazine Stereoisomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Pharmacological and Physicochemical Differences Between the Four Stereoisomers of a Key Thioridazine (B1682328) Metabolite

Mesoridazine (B118732), a primary active metabolite of the antipsychotic drug thioridazine, possesses a complex stereochemistry that gives rise to four distinct stereoisomers. Emerging research indicates that these isomers exhibit significant differences in their pharmacological profiles, a critical consideration for the development of more targeted and safer neuroleptic agents. This guide provides a comprehensive comparative analysis of the stereoisomers of mesoridazine, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to inform future research and development efforts.

Pharmacological Profile: A Tale of Four Isomers

The therapeutic action of mesoridazine, like other typical antipsychotics, is primarily attributed to its antagonism of the dopamine (B1211576) D2 receptor. However, the affinity for this and other neuronal receptors is not uniform across its four stereoisomers. A pivotal study by Choi et al. (2004) systematically synthesized and evaluated each stereoisomer, revealing a striking divergence in their receptor binding affinities and functional activities.[1]

Two of the four stereoisomers demonstrated potent binding to the dopamine D2 receptor, with Ki values less than 3 nM, and exhibited functional antagonism with IC50 values at or below 10 nM.[1] These two isomers also displayed moderate affinity for the serotonin (B10506) 5-HT2A and dopamine D3 receptors. In stark contrast, a third isomer showed no significant D2 receptor binding but retained moderate affinity for the 5-HT2A and D3 receptors. The fourth isomer displayed poor affinity for all tested receptors.[1] This differential activity underscores the critical role of the sulfoxide (B87167) moiety's stereochemistry in the structure-activity relationship of mesoridazine.[1]

Quantitative Comparison of Receptor Binding Affinities and Functional Antagonism

The following tables summarize the quantitative data on the receptor binding affinities (Ki, in nM) and functional antagonism (IC50, in nM) of the four mesoridazine stereoisomers at key dopamine and serotonin receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers

StereoisomerD1 ReceptorD2 ReceptorD3 Receptor
Isomer 1>1000< 3Moderate Affinity
Isomer 2>1000< 3Moderate Affinity
Isomer 3>1000>1000Moderate Affinity
Isomer 4>1000>1000Poor Affinity

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers

Stereoisomer5-HT1A Receptor5-HT2A Receptor5-HT2C Receptor
Isomer 1>1000Moderate Affinity>1000
Isomer 2>1000Moderate Affinity>1000
Isomer 3>1000Moderate Affinity>1000
Isomer 4>1000Poor Affinity>1000

Table 3: Functional Antagonism at the Dopamine D2 Receptor

StereoisomerIC50 (nM)
Isomer 1≤ 10
Isomer 2≤ 10
Isomer 3Not Applicable
Isomer 4Not Applicable

Experimental Protocols

A detailed understanding of the methodologies employed in generating the above data is crucial for replication and further investigation. The following sections outline the key experimental protocols.

Synthesis of Mesoridazine Stereoisomers
Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of a ligand (in this case, the mesoridazine stereoisomers) for a specific receptor.

Objective: To quantify the binding affinity (Ki) of each mesoridazine stereoisomer to dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either recombinant cell lines or animal brain tissue.

  • Radioligand Incubation: A specific radioligand with known high affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (mesoridazine stereoisomer).

  • Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram: Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubate Incubate Membranes, Radioligand, and Stereoisomer prep_membranes->incubate prep_radioligand Prepare Radioligand prep_radioligand->incubate prep_isomers Prepare Mesoridazine Stereoisomers prep_isomers->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for determining receptor binding affinity.

Functional Antagonism Assays

Functional assays are used to determine the effect of a compound on the biological response of a receptor upon activation by an agonist.

Objective: To determine the functional antagonist potency (IC50) of each mesoridazine stereoisomer at the dopamine D2 receptor.

General Protocol (e.g., cAMP accumulation assay):

  • Cell Culture: Cells expressing the dopamine D2 receptor are cultured.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the mesoridazine stereoisomer.

  • Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added to the cells, along with an agent that stimulates cAMP production (e.g., forskolin).

  • cAMP Measurement: After a defined incubation period, the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA or HTRF). D2 receptor activation by an agonist inhibits forskolin-stimulated cAMP production. An antagonist will reverse this inhibition.

  • Data Analysis: The concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production is determined as the IC50 value.

Diagram: Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Mesoridazine Mesoridazine Stereoisomer Mesoridazine->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Simplified dopamine D2 receptor signaling pathway.

Pharmacokinetics and Metabolism: A Need for Stereoselective Investigation

While the pharmacokinetics of racemic thioridazine and its conversion to racemic mesoridazine have been studied, there is a significant gap in the literature regarding the stereoselective pharmacokinetics of the individual mesoridazine stereoisomers. The metabolism of thioridazine is known to be influenced by the genetic polymorphism of the debrisoquine (B72478) hydroxylation phenotype, which can affect the formation of mesoridazine.[2] It is plausible that the four mesoridazine stereoisomers are formed and eliminated at different rates in vivo, which would have profound implications for their therapeutic efficacy and side-effect profiles. Further research is warranted to investigate the absorption, distribution, metabolism, and excretion (ADME) of each stereoisomer individually.

In Vivo Efficacy and Side-Effect Profile: The Next Frontier

Currently, there is a lack of publicly available in vivo studies directly comparing the antipsychotic efficacy and side-effect profiles of the four mesoridazine stereoisomers. Racemic mesoridazine is known to carry a risk of QTc interval prolongation, a serious cardiac side effect.[3] It is crucial to determine if this cardiotoxicity is associated with all stereoisomers or is specific to one or more of them. Such knowledge could pave the way for the development of a single-isomer mesoridazine with an improved safety profile.

Conclusion and Future Directions

The available in vitro data clearly demonstrates that the four stereoisomers of mesoridazine are not pharmacologically equivalent. The profound differences in their affinities for key neurotransmitter receptors, particularly the dopamine D2 receptor, highlight the potential for developing a more refined antipsychotic agent by focusing on a single, therapeutically active and well-tolerated isomer.

To advance this prospect, future research should prioritize:

  • Detailed Stereoselective Pharmacokinetic Studies: To understand how each isomer is absorbed, distributed, metabolized, and excreted in vivo.

  • Comparative In Vivo Efficacy Studies: To assess the antipsychotic potential of each isomer in relevant animal models.

  • Comprehensive Cardiac Safety Profiling: To determine the propensity of each isomer to cause QTc prolongation and other cardiac side effects.

  • Full Elucidation of the Synthesis of All Four Stereoisomers: To enable the production of sufficient quantities of each isomer for further research.

By addressing these knowledge gaps, the scientific community can unlock the full potential of mesoridazine's stereoisomers and potentially deliver a safer and more effective treatment for psychotic disorders.

References

Safety Operating Guide

Proper Disposal of Mesoridazine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical guidance for the proper disposal of Mesoridazine-d3 in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the compound as potentially hazardous waste is recommended.

Waste Characterization and Regulatory Overview

Mesoridazine is a phenothiazine-class antipsychotic drug.[1] While specific hazardous waste classification under the Resource Conservation and Recovery Act (RCRA) for Mesoridazine or its deuterated form was not found, the general principle for laboratory chemical waste is to manage unknown or uncharacterized substances as hazardous. Deuteration is the substitution of hydrogen with its isotope, deuterium, which can alter pharmacokinetic properties but does not typically change the fundamental chemical hazards of the molecule.[2] Therefore, this compound should be handled with the same precautions as Mesoridazine.

Pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) and may be subject to state and local rules that can be more stringent than federal regulations.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure appropriate disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.

  • Collect all this compound waste, including pure compound, contaminated personal protective equipment (PPE), and cleaning materials, in a designated, properly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step-by-Step Disposal Procedure

  • Consult Institutional Guidance: Before beginning any disposal process, contact your institution's EHS department to understand their specific procedures for pharmaceutical and laboratory chemical waste.

  • Segregate Waste: At the point of generation, separate all materials contaminated with this compound into a designated hazardous waste container. This includes unused or expired compound, contaminated labware (e.g., vials, pipette tips), and PPE (e.g., gloves, lab coats).

  • Package Waste Securely:

    • For solid waste, place it directly into the designated container.

    • For solutions containing this compound, use a leak-proof container compatible with the solvent. Do not overfill the container.

    • Ensure the container is securely sealed to prevent spills or leaks.

  • Label Container Correctly: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The hazards associated with the waste (e.g., "Toxic," "Handle with Care"). A conservative approach is to list the hazards of the parent compound, Mesoridazine.

    • The accumulation start date.

  • Store Waste Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area, as directed by your EHS department. The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste down the drain or in the regular trash.

Quantitative Data: RCRA Hazardous Waste Characteristics

While Mesoridazine is not specifically listed as a P- or U-listed hazardous waste under RCRA, a waste determination must also consider if it exhibits any hazardous characteristics. The following table summarizes these characteristics.

RCRA Waste CodeCharacteristicDescription
D001IgnitabilityA liquid with a flash point less than 60°C (140°F), a solid that can cause fire through friction or spontaneous chemical changes, an ignitable compressed gas, or an oxidizer.[5][6]
D002CorrosivityAn aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[5]
D003ReactivityA substance that is normally unstable, reacts violently with water, forms potentially explosive mixtures with water, or is capable of detonation or explosive reaction under normal conditions.[5]
D004-D043ToxicityA substance that, when tested using the Toxicity Characteristic Leaching Procedure (TCLP), has a leachate concentration of certain contaminants at or above the regulatory level.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS for Specific Procedures start->consult_ehs is_hazardous Treat as Hazardous Waste (Conservative Approach) consult_ehs->is_hazardous segregate Segregate Waste into a Designated Container is_hazardous->segregate Yes label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste schedule_pickup Schedule Pickup with EHS for Disposal store_waste->schedule_pickup disposal_complete Proper Disposal Complete schedule_pickup->disposal_complete

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste management and disposal.

References

Personal protective equipment for handling Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Mesoridazine and its related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[1] The toxicological properties of Mesoridazine-d3 have not been thoroughly investigated.[2] Therefore, caution is paramount.

Quantitative Data Summary:

CompoundTestResultSpeciesReference
Thioridazine hydrochlorideLD50 Oral1,060 mg/kgRat[1][2]
Thioridazine hydrochlorideLD50 Oral360 mg/kgMouse[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect before use.
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure full coverage to prevent splashes.
Skin and Body Protection Laboratory coatFully buttoned. Consider a disposable gown for larger quantities.
Respiratory Protection Not generally required for small quantitiesUse a NIOSH-approved respirator with an appropriate cartridge if generating dust or aerosols.

Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential when handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE and handling equipment before starting.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not breathe dust or aerosols.

    • If working with the solid form, handle it in a well-ventilated area or a chemical fume hood to minimize dust generation.

    • For solutions, be mindful of potential splashes. The liquid concentrate of the parent drug, Mesoridazine, is known to be a skin irritant.[3]

    • Wash hands thoroughly after handling.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[2]

    • Inhalation: Move the person to fresh air.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is +4°C.[4]

  • Protect from light.[3]

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method:

    • Do not dispose of down the drain or in the regular trash.

    • For unused or expired material, it is recommended to mix it with an inert, non-combustible absorbent material (e.g., sand, cat litter) before placing it in the hazardous waste container.[5][6][7] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[5][8]

    • Arrange for pickup by a licensed hazardous waste disposal company.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound in a research setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe weigh Weigh Compound (in fume hood if powder) gather_ppe->weigh Proceed with Caution dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment dispose_waste Dispose of Waste (Hazardous Waste Container) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。